2-(2-Thiazolylazo)-p-cresol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKINSTWYZJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310791 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-44-5 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Thiazolylazo)-p-cresol (TAC) for Researchers and Drug Development Professionals
An overview of the versatile chelating agent and chromogenic indicator, 2-(2-Thiazolylazo)-p-cresol (TAC), exploring its fundamental properties, synthesis, and widespread applications in analytical chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of TAC, including detailed experimental protocols and quantitative data for its use in the determination of various metal ions.
Introduction
This compound, commonly known as TAC, is a heterocyclic azo dye that has carved a significant niche in analytical chemistry.[1] Its utility stems from its ability to act as a potent chelating agent, forming stable, colored complexes with a variety of metal ions. This property makes it an invaluable reagent in spectrophotometric analysis, a technique widely employed for the quantitative determination of metal ions in diverse samples, including environmental and biological materials. This technical guide delves into the chemical and physical properties of TAC, its synthesis, and its extensive applications in research, with a focus on detailed methodologies for its use.
Core Properties of this compound
TAC is an organic compound with the molecular formula C₁₀H₉N₃OS.[2] A thorough understanding of its chemical and physical properties is essential for its effective application in research.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃OS | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| Appearance | Orange-yellow solid | [2] |
| Melting Point | 130-132 °C | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform. | [1] |
| Synonyms | TAC, 4-Methyl-2-(2-thiazolylazo)phenol | [4] |
| CAS Number | 1823-44-5 | [3] |
Synthesis of this compound
Applications in Research: A Chromogenic Indicator for Metal Ion Determination
The primary application of TAC in research is as a chromogenic reagent for the spectrophotometric determination of a wide array of metal ions.[1][3] The formation of a metal-TAC complex results in a significant and measurable change in the solution's color, which can be quantified using a spectrophotometer. This color change is the basis for its use in titrimetric analyses to determine the concentration of metal ions.[2] The uncomplexed TAC substrate is typically orange-yellow, with a maximum absorbance around 375 nm.[2] Upon enzymatic conversion or complexation, the resulting product often exhibits an intense red-violet color in an alkaline medium (pH ≈ 10.3), with a maximum absorbance at approximately 544 nm.[2]
TAC has been successfully employed in the determination of numerous metal ions, including:
-
Indium (In³⁺)[1]
-
Nickel (Ni²⁺)[5]
-
Lead (Pb²⁺)[6]
-
Iron (Fe³⁺)[3]
-
Uranium (U⁶⁺)[7]
-
Vanadium (V)[3]
-
Titanium (Ti)[3]
-
Cadmium (Cd²⁺)[5]
-
Zinc (Zn²⁺)[5]
Quantitative Data for Metal-TAC Complexes
The stability and spectral properties of the complexes formed between TAC and various metal ions are crucial for developing accurate and sensitive analytical methods. The following table summarizes key quantitative data for several metal-TAC complexes.
| Metal Ion | Stoichiometry (Metal:TAC) | log K (Stability Constant) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | Optimal pH |
| In³⁺ | 1:2 | 10.78 ± 0.64 | 1.21 x 10⁴ | 580 | 5.0 - 5.8 |
| Ni²⁺ | 1:2 | 5.0 ± 0.3 | 2.7063 x 10⁴ | 600 | 6 - 10 |
| Pb²⁺ | 1:2 | - | 2.07 x 10¹ | 650 | 9.0 - 10.0 |
| U⁶⁺ | - | - | 1.31 x 10⁴ | 588 | 6.5 |
Note: Data for some metal complexes were not available in the reviewed literature.
Detailed Experimental Protocols
Spectrophotometric Determination of Indium (In³⁺)
This protocol is adapted from the method described by Ferreira et al.[1]
1. Reagents and Solutions:
-
Indium(III) Stock Solution: Prepare a standard stock solution of indium(III).
-
Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 1.0 M sodium acetate and 1.0 M acetic acid.
-
Methanol: Analytical grade.
-
TAC Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of methanol.
2. Procedure:
-
Transfer an aliquot of the sample solution containing up to 100 µg of indium(III) into a 25 mL volumetric flask.
-
Add 5.0 mL of the acetate buffer (pH 5.5).
-
Add 5.0 mL of methanol.
-
Add 1.0 mL of the 0.1% methanolic TAC solution.
-
Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 5 minutes for color development.
-
Measure the absorbance of the solution at 580 nm using a spectrophotometer against a reagent blank prepared in the same manner but without the indium sample.
3. Calibration:
-
Prepare a series of standard solutions of indium(III) and follow the procedure above to construct a calibration curve of absorbance versus concentration.
Determination of Iron Speciation in Seawater by Cathodic Stripping Voltammetry (CSV)
TAC is utilized as a competing ligand in the determination of iron speciation in seawater using cathodic stripping voltammetry. This advanced analytical technique allows for the differentiation and quantification of different forms of iron in marine environments. The method involves the complexation of iron with TAC, followed by adsorptive collection of the complex onto a mercury drop electrode and subsequent electrochemical detection. While a detailed step-by-step protocol is beyond the scope of this guide, the general workflow is outlined below.
Chelation Chemistry of TAC
The utility of TAC as a chromogenic indicator is based on its ability to form a stable chelate complex with metal ions. The TAC molecule possesses multiple donor atoms (nitrogen and oxygen) that can coordinate with a central metal ion. This coordination results in the formation of a five- or six-membered ring structure, which enhances the stability of the complex.
Conclusion
This compound (TAC) is a versatile and valuable reagent for the determination of a wide range of metal ions. Its strong chelating properties and the distinct color change upon complex formation make it an ideal candidate for spectrophotometric and other analytical techniques. This guide has provided a comprehensive overview of TAC, from its fundamental properties to its practical applications in research. The detailed experimental protocol for indium determination and the workflows for other analytical methods serve as a practical resource for scientists and researchers. The continued exploration of TAC and similar chromogenic reagents will undoubtedly lead to the development of new and improved analytical methods for the detection and quantification of metal ions in various scientific and industrial fields.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. This compound | Biosynth [biosynth.com]
- 3. This compound | 1823-44-5 [chemicalbook.com]
- 4. This compound | C10H9N3OS | CID 137226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2-Thiazolylazo)-p-cresol (TAPC): Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-(2-Thiazolylazo)-p-cresol (TAPC), a heterocyclic azo dye with applications in analytical chemistry as a chromogenic reagent for metal ion detection. This document details the compound's structural characteristics and provides a step-by-step synthesis pathway, including a detailed experimental protocol.
Chemical Structure of this compound (TAPC)
This compound, with the IUPAC name 4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol, is an organic compound characterized by a thiazole ring linked to a p-cresol moiety through an azo bridge.[1] The presence of the azo group (-N=N-) conjugated with the aromatic systems is responsible for its chromophoric properties.
Structural Details:
| Identifier | Value |
| Molecular Formula | C₁₀H₉N₃OS |
| IUPAC Name | 4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol |
| CAS Number | 1823-44-5 |
| Molecular Weight | 219.26 g/mol |
| SMILES | Cc1ccc(O)c(c1)N=Nc2nccs2 |
| InChI Key | MZRKINSTWYZJLV-UHFFFAOYSA-N |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Diazotization of 2-Aminothiazole: 2-Aminothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid), at low temperatures to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with p-cresol in a suitable solvent. The hydroxyl group of p-cresol activates the aromatic ring for electrophilic substitution by the diazonium cation, leading to the formation of the azo bridge.
Synthesis Pathway Diagram:
References
A Comprehensive Technical Guide to 2-(2-Thiazolylazo)-p-cresol (TAC) for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical properties, analytical applications, and experimental protocols of the versatile chromogenic agent, 2-(2-Thiazolylazo)-p-cresol.
This technical guide provides a detailed overview of this compound (TAC), a heterocyclic azo dye widely utilized as a chromogenic agent in spectrophotometric analysis.[1] Its ability to form stable, colored complexes with a variety of metal ions makes it an invaluable tool in analytical chemistry, particularly for the determination of trace metal concentrations in various samples.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, experimental methodologies, and relevant chemical pathways.
Core Physicochemical Properties
This compound, with the chemical formula C₁₀H₉N₃OS, is an orange to brown solid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃OS | |
| Molecular Weight | 219.26 g/mol | |
| CAS Number | 1823-44-5 | |
| Melting Point | 130-132 °C | |
| Boiling Point | 392.6 °C | [1] |
| Flash Point | 191.2 °C | [1] |
| Solubility | Soluble in ethanol, methanol, ethanol:CHCl₃ (1:1), slightly soluble in water. | [3] |
| Acidity Constant (pKa) | 8.76 (Predicted) | [4] |
Spectrophotometric Applications in Metal Ion Determination
TAC is a highly effective chelating agent, forming distinctively colored complexes with a wide array of metal ions. This property is harnessed for the quantitative determination of these metals using spectrophotometry. The formation of these complexes is typically pH-dependent, and the resulting solutions exhibit characteristic absorption maxima (λmax) in the visible spectrum. A compilation of data for the spectrophotometric determination of various metal ions using TAC is provided below.
| Metal Ion | Stoichiometry (Metal:TAC) | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Log of Formation Constant (log β) | Reference |
| Indium(III) | 1:2 | 5.0 - 5.8 | 580 | 1.21 x 10⁴ | 10.78 ± 0.64 | [2] |
| Lead(II) | 1:2 | 9.0 - 10.0 | 650 | 2.07 x 10⁴ | 11.92 ± 0.40 | [3] |
| Nickel(II) | 1:2 | 6 - 10 | 600 | 2.71 x 10⁴ | 5.0 ± 0.3 | [5] |
| Uranium(VI) | - | 6.5 | 588 | 1.31 x 10⁴ | - | [6] |
Experimental Protocols
The following section outlines a generalized experimental protocol for the spectrophotometric determination of a metal ion using TAC, based on established methodologies.[2]
Preparation of Reagents
-
Standard Metal Ion Solution: Prepare a stock solution of the metal ion of interest by dissolving a known weight of a high-purity salt in an appropriate acidic solution and diluting to a specific volume with deionized water. Working standards are prepared by further dilution of the stock solution.
-
TAC Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of methanol.[2]
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. For example, an acetate buffer (pH 5.5) can be prepared by mixing appropriate volumes of 1.0 M sodium acetate and 1.0 M acetic acid.[2]
Spectrophotometric Measurement Procedure
-
Transfer a known volume of the sample or standard solution containing the metal ion into a 25 mL volumetric flask.
-
Add 5.0 mL of the appropriate buffer solution.
-
Add 5.0 mL of methanol to ensure the solubility of the TAC and its metal complex.[2]
-
Add 1.0 mL of the 0.1% TAC solution.
-
Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for a specified time (e.g., 5 minutes) to ensure complete complex formation.[2]
-
Measure the absorbance of the solution at the λmax of the metal-TAC complex against a reagent blank prepared in the same manner but without the metal ion.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Chemical Pathways and Equilibria
The utility of TAC as a chromogenic indicator is rooted in its acid-base and chelation chemistry. The following diagrams illustrate these fundamental processes.
Caption: Acid-base equilibrium of this compound (TAC).
The above diagram illustrates the protonation and deprotonation of TAC in aqueous solution, which influences its chelating properties and the absorption spectrum of its metal complexes.
Caption: Experimental workflow for spectrophotometric metal ion determination using TAC.
This workflow diagram outlines the key steps involved in a typical analytical procedure, from sample preparation to the final determination of the metal ion concentration.
References
- 1. This compound | Biosynth [biosynth.com]
- 2. This compound | 1823-44-5 [chemicalbook.com]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. This compound CAS#: 1823-44-5 [m.chemicalbook.com]
- 5. This compound | C10H9N3OS | CID 137226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Thiazolylazo)-p-cresol [webbook.nist.gov]
An In-depth Technical Guide to the Spectroscopic Profile and Molar Absorptivity of 2-(2-Thiazolylazo)-p-cresol (TAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the chromogenic reagent 2-(2-Thiazolylazo)-p-cresol (TAC). It includes available data on its molar absorptivity, both as a free ligand and in metal complexes, and offers a detailed experimental protocol for the determination of these key parameters.
Spectroscopic Profile of TAC Reagent
This compound is a heterocyclic azo dye widely utilized in spectrophotometric analysis due to its ability to form intensely colored complexes with various metal ions.[1][2] The spectroscopic characteristics of TAC are highly dependent on the chemical environment, particularly pH and the presence of metal ions.
As a free reagent, TAC exhibits distinct color changes and corresponding shifts in its maximum absorbance wavelength (λmax) in response to pH variations. In its substrate form, it is typically orange-yellow with a maximum absorbance at approximately 375 nm.[3] In an alkaline medium, specifically at a pH of 10.3, the reagent turns an intense red-violet color, with the maximum absorbance shifting to 544 nm.[3]
The true utility of TAC in analytical chemistry is most evident in its complexation with metal ions. The formation of these complexes results in significant bathochromic shifts (a shift to longer wavelengths) and often an increase in the molar absorptivity, which enhances the sensitivity of detection methods for various metals.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic data for TAC and its metal complexes as reported in the literature. It is important to note that the molar absorptivity of the free TAC reagent is not consistently reported, hence a detailed protocol for its determination is provided in the subsequent section.
| Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Conditions |
| TAC (free reagent, substrate form) | ~375 nm | Not specified | - |
| TAC (free reagent, alkaline form) | 544 nm | Not specified | pH 10.3 |
| Indium(III)-TAC Complex | 580 nm | 1.21 x 10⁴ L·mol⁻¹·cm⁻¹ | Aqueous methanol, apparent pH 5.0-5.8[1] |
| Lead(II)-TAC Complex | 650 nm | 2.07 x 10⁴ L·mol⁻¹·cm⁻¹ | Presence of TERGITOL NPX, apparent pH 9.0-10.0 |
| Nickel(II)-TAC Complex | 600 nm | 2.7063 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 6-10[4] |
| Uranium(VI)-TAC Complex | 588 nm | 1.31 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 6.5, in the presence of CTAB and Triton X-100[5] |
Experimental Protocol: Determination of Molar Absorptivity
This section provides a detailed methodology for determining the molar absorptivity of the TAC reagent at a specific wavelength using UV-Visible spectrophotometry. The principles of this protocol are based on the Beer-Lambert Law.[6][7]
3.1. Materials and Instrumentation
-
This compound (TAC) reagent, analytical grade
-
High-purity solvent (e.g., ethanol, methanol, or an appropriate buffer solution)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes (typically with a 1 cm path length)
3.2. Preparation of Standard Solutions
-
Stock Solution Preparation: Accurately weigh a precise amount of TAC reagent and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration.
-
Serial Dilutions: Prepare a series of at least five standard solutions by performing serial dilutions of the stock solution. Ensure the concentrations of these standards will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
3.3. Spectrophotometric Measurement
-
Instrument Warm-up: Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Wavelength Selection: Set the spectrophotometer to scan a wavelength range appropriate for the TAC reagent (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer to perform a baseline correction.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax, starting from the most dilute and progressing to the most concentrated. Rinse the cuvette with the next standard solution before each measurement.
3.4. Data Analysis
-
Calibration Curve: Plot a graph of absorbance (on the y-axis) versus the molar concentration of the standard solutions (on the x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation should be in the form y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).
-
Molar Absorptivity Calculation: According to the Beer-Lambert Law (A = εbc), the slope of the calibration curve (m) is equal to the product of the molar absorptivity (ε) and the path length of the cuvette (b). If the path length is 1 cm, the slope of the line is the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the molar absorptivity of the TAC reagent.
Caption: Experimental workflow for determining the molar absorptivity of TAC.
Signaling Pathways and Logical Relationships
The interaction of TAC with metal ions can be conceptualized as a signaling pathway where the presence of the metal ion is the initial signal, and the resulting color change is the detectable output. This relationship is fundamental to its use in quantitative analysis.
Caption: Logical pathway of TAC-metal ion interaction for spectrophotometric detection.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. This compound | 1823-44-5 [chemicalbook.com]
- 3. This compound | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
An In-depth Technical Guide to the Solubility of 2-(2-Thiazolylazo)-p-cresol (TAPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2-Thiazolylazo)-p-cresol (TAPC), a heterocyclic azo dye with significant applications in analytical chemistry and potentially in other fields. This document summarizes known quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
Core Topic: Solubility Profile of this compound (TAPC)
This compound, also known as TAPC, is an organic compound that is sparingly soluble in water but demonstrates a greater affinity for various organic solvents. This characteristic is crucial for its application as a chromogenic reagent and in the development of analytical methods. The solubility of TAPC is influenced by the polarity of the solvent, with enhanced solubility observed in more polar organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for TAPC in water and selected organic solvents. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain. The data presented here is compiled from available safety data sheets and scientific literature.
| Solvent | Temperature | Solubility |
| Water | Ambient | Slightly soluble |
| Ethanol | Ambient | 1.0 g/100 mL[1] |
| Ethanol:Chloroform (1:1 v/v) | Ambient | 5.0 g/100 mL[2] |
| 1 M Hydrochloric Acid | Ambient | 5.0 g/100 mL |
| Methanol | Ambient | Soluble |
| Propanone (Acetone) | Ambient | Soluble |
| Dioxane | Ambient | Soluble |
| Dimethylformamide (DMF) | Ambient | Easily Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Easily Soluble[3] |
Note: "Slightly soluble," "Soluble," and "Easily Soluble" are qualitative descriptors obtained from the literature where precise quantitative values were not provided. Further experimental validation is recommended for specific applications.
Experimental Protocols for Solubility Determination
The solubility of TAPC can be determined using several established methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the equipment in the laboratory. Below are detailed protocols for two common methods: the Gravimetric Method and the UV-Visible Spectrophotometric Method.
Gravimetric Method
This is a classic and straightforward method for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.
1. Materials:
-
This compound (TAPC) powder
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of TAPC powder to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation of Undissolved Solute: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TAPC. Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The solubility (S) in g/100 mL is calculated using the following formula:
S ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of saturated solution taken (mL)] x 100
UV-Visible Spectrophotometric Method
This method is particularly useful for compounds that have a strong chromophore, like TAPC. It relies on the relationship between the absorbance of a solution and the concentration of the solute, as described by the Beer-Lambert Law.
1. Materials:
-
This compound (TAPC) powder
-
Selected organic solvent(s)
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks
-
Analytical balance
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
2. Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of TAPC in the chosen solvent with a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for TAPC in that solvent. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.
-
Preparation of Saturated Solution: Prepare a saturated solution of TAPC as described in the Gravimetric Method (steps 1 and 2).
-
Dilution of Saturated Solution: After equilibration and filtration of the saturated solution, accurately dilute a known volume of the clear supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution. The solubility (S) is then calculated by multiplying this concentration by the dilution factor.
S = Concentration of diluted solution x Dilution factor
Logical Relationships in Solubility
The solubility of a compound like TAPC is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.
References
An In-depth Technical Guide to 2-(2-Thiazolylazo)-p-cresol: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of 2-(2-Thiazolylazo)-p-cresol (TAC). TAC is a heterocyclic azo dye utilized as a chromogenic reagent in analytical chemistry, particularly for the spectrophotometric determination of various metal ions. Adherence to proper safety protocols is crucial when working with this compound to minimize risks and ensure accurate experimental outcomes.
Safety and Hazard Information
This compound is classified as a hazardous substance. The following information is derived from globally harmonized system (GHS) classifications and material safety data sheets (MSDS).
1.1 GHS Hazard Classification
The compound is associated with the following hazard statements:
1.2 Precautionary Measures and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following precautionary statements and PPE are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: NIOSH/MSHA approved respirator (e.g., N95 dust mask) if ventilation is inadequate or for handling large quantities.[1]
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
1.3 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
2.1 Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use appropriate personal protective equipment as outlined in section 1.2.
-
Ensure eyewash stations and safety showers are readily accessible.[3]
2.2 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Recommended storage temperatures vary, with ranges of 2-8°C and 10-25°C being cited.[4][5] Consult the supplier's specific recommendations.
-
Protect from light, moisture, and air.[3]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1823-44-5 | [1][4][5] |
| Molecular Formula | C₁₀H₉N₃OS | [1][5] |
| Molecular Weight | 219.26 g/mol | [1][5] |
| Appearance | Orange to brown solid | [4] |
| Melting Point | 130-132 °C | [1][4] |
| Boiling Point | 392.6 °C (Predicted) | [4][5] |
| Solubility | Soluble in a 1:1 mixture of ethanol and chloroform (50 mg/mL).[1] Slightly soluble in water. | [6] |
Table 2: Spectroscopic Data
| Parameter | Value | Conditions | Reference |
| Absorbance Maximum (λmax) of TAC | 375 nm | Alkaline medium (pH 10.3) | [5] |
| Absorbance Maximum (λmax) of Metal-TAC Complex | 544 nm | Alkaline medium (pH 10.3) | [5] |
| Molar Absorptivity (ε) of In(III)-TAC Complex | 1.21 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 5.0-5.8, at 580 nm | [7] |
| Molar Absorptivity (ε) of Pb(II)-TAC Complex | 2.07 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 9.0-10.0, at 650 nm | [6] |
Experimental Protocols
The primary application of this compound is in the spectrophotometric determination of metal ions. The following is a detailed protocol for the determination of Indium(III), which can be adapted for other metals.
4.1 Spectrophotometric Determination of Indium(III)
This protocol is based on the formation of a colored complex between Indium(III) and TAC in an aqueous methanol medium.
4.1.1 Reagents and Solutions
-
TAC Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of methanol.
-
Standard Indium Solution: Prepare a stock solution from indium oxide in 0.30 M hydrochloric acid. Prepare working standards by appropriate dilution.
-
Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 1.0 M sodium acetate and 1.0 M acetic acid solutions.
-
Methanol, analytical grade.
-
Deionized water.
4.1.2 Instrumentation
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
4.1.3 Experimental Procedure
-
Transfer an aliquot of the sample solution containing up to 100.00 µg of Indium(III) into a 25 mL volumetric flask.[7]
-
Add 5.0 mL of acetate buffer (pH 5.5).[7]
-
Add 5.0 mL of methanol.[7]
-
Add 1.0 mL of the 0.1% methanolic TAC solution.[7]
-
Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.[7]
-
Allow the solution to stand for 5 minutes for color development.[7]
-
Measure the absorbance of the solution at 580 nm against a reagent blank prepared in the same manner but without the indium sample.[7]
-
Construct a calibration curve by plotting absorbance versus the concentration of the indium standards.
-
Determine the concentration of Indium(III) in the sample from the calibration curve.
Visualizations
5.1 Experimental Workflow for Spectrophotometric Metal Ion Analysis
The following diagram illustrates the general workflow for the determination of a metal ion using this compound.
Caption: Workflow for metal ion analysis using TAC.
5.2 Logical Relationship for Complex Formation
The following diagram illustrates the logical relationship in the formation of a metal-TAC complex for spectrophotometric analysis.
Caption: Formation of a detectable Metal-TAC complex.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. Spectrophotometric determination of acidity constants of 2-(2-Thiazolylazo)-Cresol in various water-organic solvent media mixtures using chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. This compound | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Foundations and Computational Guidance for Determining Formation Constants of TAC-Metal Complexes
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The formation of stable complexes between metal ions and organic ligands is a cornerstone of coordination chemistry, with profound implications for catalysis, analytical chemistry, and critically, drug development. 2-(2-thiazolylazo)-p-cresol (TAC) is a versatile bicyclic heterocyclic ligand known to form colored complexes with a variety of metal ions. Understanding the stability of these TAC-metal complexes, quantified by their formation constants (log K), is paramount for predicting their behavior in biological systems and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical principles underpinning the formation of TAC-metal complexes and offers detailed computational and experimental protocols for the determination of their formation constants. By integrating theoretical calculations with experimental validation, researchers can gain deep insights into the structure-stability relationships governing these important coordination compounds.
Introduction to TAC-Metal Complexation
This compound (TAC) is a chelating agent that interacts with metal ions through its thiazole nitrogen atom, the azo group nitrogen atom furthest from the thiazole ring, and the hydroxyl oxygen atom. The deprotonation of the hydroxyl group upon complexation results in the formation of a stable chelate ring. The stability of these complexes is dependent on several factors, including the nature of the metal ion (e.g., charge, ionic radius, and electron configuration), the solvent environment, and the stereochemistry of the resulting complex. Thiazolylazo dyes and their metal complexes have garnered significant interest due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5]
Theoretical Framework for Formation Constant Calculation
The formation of a metal-ligand complex in solution is a reversible reaction governed by the laws of chemical equilibrium. For a generic 1:1 complex formation between a metal ion (M) and the deprotonated form of the TAC ligand (L), the reaction can be represented as:
M²⁺ + L⁻ ⇌ ML⁺
The stability constant, or formation constant (K), for this equilibrium is given by:
K = [ML⁺] / ([M²⁺][L⁻])
The Gibbs free energy change (ΔG) for this reaction is related to the formation constant by the following equation:
ΔG = -RT ln(K)
where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG corresponds to a larger formation constant and a more stable complex.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the thermodynamic properties of molecules, including the stability of metal complexes.[6][7] The formation constant can be theoretically determined by calculating the Gibbs free energy change of the complexation reaction in solution. This is typically achieved using a thermodynamic cycle, often referred to as a Born-Haber cycle, which dissects the reaction in solution into gas-phase reactions and solvation processes.
The workflow for this calculation is as follows:
Caption: Thermodynamic cycle for calculating the free energy of complex formation.
The free energy of formation in solution (ΔG_sol) is calculated as:
ΔG_sol = ΔG_gas + ΔG_solv(ML) - ΔG_solv(M) - ΔG_solv(L)
where:
-
ΔG_gas is the Gibbs free energy change for the complexation reaction in the gas phase.
-
ΔG_solv is the Gibbs free energy of solvation for each species.
These energy values are obtained through quantum chemical calculations.
Proposed Computational Protocol for TAC-Metal Complexes
Software
-
Quantum Chemistry Package: Gaussian 16 or a similar package is recommended for DFT calculations.[10][11][12][13][14]
-
Molecular Visualization: GaussView, Avogadro, or similar software for building and visualizing molecules.
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
Build the initial structures of the TAC ligand (in its deprotonated form), the metal aqua complex (e.g., [M(H₂O)₆]²⁺), and the TAC-metal complex.
-
Perform geometry optimization in both the gas phase and in solution using a continuum solvent model.
-
Recommended DFT Functional: B3LYP is a widely used and well-validated hybrid functional for transition metal complexes.[7]
-
Recommended Basis Set: A combination of 6-31G(d) for non-metal atoms and a basis set with an effective core potential, such as LANL2DZ, for the metal ion is a common and effective choice.[7]
-
Solvent Model: The Polarizable Continuum Model (PCM) is a suitable choice for modeling the solvent effects of water.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized geometries at the same level of theory.
-
This step is crucial to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate the thermal corrections to the Gibbs free energy.
-
-
Energy Calculations:
-
Extract the electronic energies and the Gibbs free energy corrections from the output files of the frequency calculations.
-
Calculate the total Gibbs free energy in the gas phase (G_gas) and in solution (G_sol) for each species.
-
-
Calculation of Formation Constant:
-
Calculate the Gibbs free energy change of the reaction in solution (ΔG_sol).
-
Calculate the formation constant (K) using the equation: K = exp(-ΔG_sol / RT).
-
The final result is typically reported as log₁₀(K).
-
The logical flow of this computational protocol can be visualized as follows:
Caption: Workflow for the computational determination of formation constants.
Experimental Determination and Validation
Experimental validation is crucial for assessing the accuracy of theoretical predictions. Spectrophotometry is a widely used technique for determining the formation constants of colored complexes like those formed by TAC.[15][16][17]
Spectrophotometric Titration Protocol
-
Preparation of Solutions:
-
Prepare stock solutions of the TAC ligand and the metal salt of interest in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).[18]
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the TAC ligand.
-
Maintain a constant pH and ionic strength using a buffer solution.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for the TAC-metal complex.
-
-
Data Analysis (Job's Plot):
-
Prepare a series of solutions where the mole fraction of the ligand is varied while keeping the total molar concentration of the metal and ligand constant.
-
Plot the absorbance at λ_max against the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Calculation of Formation Constant:
-
The formation constant can be determined from the spectrophotometric data using various methods, such as the Benesi-Hildebrand method or by fitting the absorbance data to a model that describes the equilibrium.[19]
-
Quantitative Data and Comparison
A comprehensive set of theoretically determined formation constants for TAC with common divalent transition metals is not currently available in the literature. The following table presents a template for how such data should be presented, including a comparison with any available experimental data. For illustrative purposes, an experimentally determined log K value for the In(III)-TAC complex is included.[18]
| Metal Ion | Stoichiometry (M:L) | Theoretical log K (Proposed Method) | Experimental log K | Method | Reference |
| Co(II) | 1:2 | To be determined | Data not available | - | - |
| Ni(II) | 1:2 | To be determined | Data not available | - | - |
| Cu(II) | 1:2 | To be determined | Data not available | - | - |
| Zn(II) | 1:2 | To be determined | Data not available | - | - |
| In(III) | 1:2 | To be determined | 10.78 ± 0.64 | Spectrophotometry | [18] |
Biological Implications and Potential Mechanisms of Action
Thiazole derivatives and their metal complexes have been reported to exhibit a range of biological activities. A notable mechanism of action for some thiazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
The simplified signaling pathway for COX inhibition is depicted below:
Caption: Simplified pathway of inflammation and COX inhibition by a TAC-metal complex.
The ability of a TAC-metal complex to act as a COX inhibitor would depend on its specific structure and its ability to bind to the active site of the enzyme. The formation constant is a critical parameter in this context, as it determines the concentration of the active complex available to interact with the biological target.
Conclusion
The determination of formation constants for TAC-metal complexes is a vital step in understanding their potential applications, particularly in the field of drug development. This guide has outlined a robust theoretical and experimental framework for achieving this. By combining the predictive power of DFT calculations with the empirical validation of spectrophotometric methods, researchers can elucidate the structure-stability relationships of these complexes. This knowledge is indispensable for the rational design of new TAC-based compounds with tailored affinities for specific metal ions and desired biological activities. The proposed computational protocol provides a clear roadmap for future theoretical investigations into this promising class of coordination compounds.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis of novel biologically active thiazole dyes and their applications | Semantic Scholar [semanticscholar.org]
- 3. Syntheses, Characterization and Biological Activity of Novel Thiazoylazo Dye and Its Coordination Compounds [scirp.org]
- 4. Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
- 18. repositorio.ufba.br [repositorio.ufba.br]
- 19. curresweb.com [curresweb.com]
Methodological & Application
Application Note: Spectrophotometric Determination of Trace Metals Using 2-(2-Thiazolylazo)-p-cresol (TAPC)
Introduction
2-(2-Thiazolylazo)-p-cresol (TAPC) is a highly sensitive chromogenic agent used in the spectrophotometric determination of various trace metal ions.[1][2][3] TAPC, a heterocyclic azo-dye, forms stable, intensely colored complexes with metal ions in specific pH ranges, allowing for their quantitative analysis.[1][3][4] This method is advantageous due to its simplicity, cost-effectiveness, and good sensitivity. However, TAPC and its metal chelates have low solubility in water, often necessitating the use of organic solvents or surfactants to enhance solubility and sensitivity.[1][5]
Principle
The methodology is based on the reaction between TAPC and a metal ion (Mⁿ⁺) to form a colored metal-ligand complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined by referencing a calibration curve prepared from standard solutions of the metal ion.
Applications
This method is applicable for the determination of a variety of trace metals in diverse samples, including environmental and biological samples.[5][6] Metals that can be determined using TAPC include, but are not limited to, Indium(III), Nickel(II), Lead(II), Uranium(VI), Zinc(II), Cadmium(II), Iron(II), Yttrium(III), Bismuth(III), Rhodium(III), and Zirconium(IV).[1]
Quantitative Data Summary
The following table summarizes the key analytical parameters for the spectrophotometric determination of various trace metals using TAPC.
| Metal Ion | λmax (nm) | Optimal pH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | Metal:Ligand Ratio |
| Indium(III) | 580 | 5.0 - 5.5 | 1.21 x 10⁴ | Up to 8.0 | 1:2 |
| Nickel(II) | 600 | 6 - 10 | 2.71 x 10⁴ | - | 1:2 |
| Lead(II) | 650 | 9.0 - 10.0 | - | Up to 6.0 | 1:2 |
| Uranium(VI) | 588 | 6.5 | 1.31 x 10⁴ | 0.30 - 12.0 | - |
Note: The molar absorptivity for Lead(II) was not explicitly stated in the provided search results. The linearity range for Nickel(II) and the Metal:Ligand ratio for Uranium(VI) were also not specified.
Experimental Protocols
1. Preparation of Reagents
-
Standard Metal Ion Solution (e.g., 1000 µg/mL): Dissolve a calculated amount of a high-purity salt of the metal ion in deionized water or a dilute acid solution and dilute to a known volume.
-
TAPC Solution (0.04% - 0.1% w/v): Dissolve the required amount of this compound in a suitable organic solvent such as methanol or ethanol.[1][5]
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation (e.g., acetate buffer for pH 5.5).[1]
-
Surfactant Solution (if required, e.g., CTAB): Prepare a solution of the surfactant in deionized water.[5]
2. General Spectrophotometric Procedure
-
Blank Preparation: To a volumetric flask, add the buffer solution, TAPC solution, and any other reagents (e.g., solvent, surfactant) in the same volumes as used for the standards and samples. Dilute to the mark with deionized water.
-
Standard Curve Preparation:
-
Pipette a series of increasing volumes of the standard metal ion solution into separate volumetric flasks.
-
To each flask, add the required volumes of buffer solution and TAPC solution. If necessary, add the organic solvent or surfactant solution.
-
Dilute each flask to the final volume with deionized water and mix well.
-
Allow the color to develop for the recommended time (e.g., 5 minutes for Indium(III)).[1]
-
-
Sample Preparation:
-
Take an appropriate volume of the sample solution in a volumetric flask.
-
Follow the same procedure as for the standard curve preparation (addition of buffer, TAPC, etc.).
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-TAPC complex.
-
Zero the spectrophotometer using the prepared blank solution.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of trace metals using TAPC.
Caption: Generalized reaction for the formation of a 1:2 metal-TAPC complex.
References
Application Notes and Protocols for Colorimetric Detection of Uranium in Water Samples using TAC
Introduction
This document provides a detailed protocol for the quantitative determination of uranium (VI) in water samples using 2,3,7-trihydroxy-9-phenylfluorone-6-sulfonic acid (TAC) as a chromogenic reagent. This colorimetric method offers a sensitive and selective means for uranium detection, suitable for laboratory and research settings. The protocol is intended for researchers, scientists, and professionals in analytical chemistry and environmental monitoring.
The method is based on the rapid formation of a stable colored complex between uranium (VI) and TAC at a pH of 6.5. The sensitivity and solubility of this complex are enhanced by the presence of N-cetyl-N,N,N-trimethylammonium bromide (CTAB) and Triton X-100. To improve selectivity and mitigate interferences from other metal ions, (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) is employed as a masking agent. The absorbance of the resulting complex is measured at 588 nm, which is proportional to the concentration of uranium in the sample.
Quantitative Data Summary
The performance of the TAC-based colorimetric method for uranium detection is summarized in the table below. This data is based on previously reported findings for this analytical technique.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 588 nm | [1] |
| Optimal pH | 6.5 | [1] |
| Linearity Range | 0.30 - 12.0 µg/mL | [1] |
| Molar Absorptivity | 1.31 x 10⁴ L·mol⁻¹·cm⁻¹ | [1] |
| Limit of Detection (LOD) | 26 ng/mL | [1] |
| Stability of the Complex | > 3 hours | [1] |
Experimental Protocols
Reagents and Solutions
-
Deionized Water: For all solution preparations and dilutions.
-
Uranium (VI) Standard Stock Solution (1000 µg/mL): Dissolve 0.2109 g of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in 100 mL of deionized water containing 1 mL of concentrated nitric acid. Store in a polyethylene bottle.
-
Uranium (VI) Working Standard Solutions: Prepare by serial dilution of the stock solution with deionized water to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
TAC Reagent Solution (0.05% w/v): Dissolve 50 mg of 2,3,7-trihydroxy-9-phenylfluorone-6-sulfonic acid (TAC) in 100 mL of absolute ethanol. Store in a dark bottle and prepare fresh weekly.
-
Phosphate Buffer (0.1 M, pH 6.5): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate (NaH₂PO₄) and 0.1 M disodium phosphate (Na₂HPO₄) solutions. Adjust the pH to 6.5 using a pH meter.
-
CTAB Solution (1% w/v): Dissolve 1 g of N-cetyl-N,N,N-trimethylammonium bromide (CTAB) in 100 mL of deionized water.
-
Triton X-100 Solution (1% v/v): Dilute 1 mL of Triton X-100 to 100 mL with deionized water.
-
CyDTA Solution (0.1 M): Dissolve 3.46 g of (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) in 100 mL of deionized water, adjusting to pH 6-7 with a dilute sodium hydroxide solution to aid dissolution.
Instrumentation
-
Spectrophotometer: Capable of measuring absorbance at a wavelength of 588 nm, with a 1 cm path length cuvette.
-
pH Meter: For accurate adjustment of buffer solutions.
-
Vortex Mixer: For thorough mixing of solutions.
-
Calibrated Micropipettes and Glassware: For accurate volume measurements.
Experimental Procedure
-
Sample Preparation: Water samples should be filtered through a 0.45 µm membrane filter to remove any particulate matter. If necessary, acidify the sample with nitric acid to a pH of approximately 2 for preservation.
-
Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the uranium working standard solutions to obtain final concentrations ranging from 0.3 µg/mL to 12.0 µg/mL (e.g., 0, 0.5, 1, 2, 5, 8, 10, 12 µg/mL).
-
To each flask, add 1.0 mL of the 0.1 M CyDTA solution and mix well.
-
Add 2.0 mL of the 0.1 M phosphate buffer (pH 6.5).
-
Add 1.0 mL of the 1% CTAB solution and 0.5 mL of the 1% Triton X-100 solution. Mix thoroughly.
-
Add 1.0 mL of the 0.05% TAC reagent solution.
-
Dilute to the mark with deionized water, cap the flask, and mix well.
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance of each solution at 588 nm against a reagent blank (the "0" µg/mL standard).
-
Plot a calibration curve of absorbance versus uranium concentration.
-
-
Analysis of Water Samples:
-
Take an appropriate volume of the filtered water sample (e.g., 1-5 mL, depending on the expected uranium concentration) and place it in a 10 mL volumetric flask.
-
Follow steps 2b through 2g as described for the calibration curve.
-
Measure the absorbance of the sample solution at 588 nm against the reagent blank.
-
Determine the concentration of uranium in the sample by referring to the calibration curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the conceptual signaling pathway for the colorimetric detection of uranium using TAC. Uranyl ions (UO₂²⁺) react with the TAC reagent in the presence of surfactants to form a colored complex. CyDTA acts as a masking agent to prevent other metal ions from interfering with the reaction.
Caption: Conceptual reaction pathway for the colorimetric detection of uranium.
Experimental Workflow
The diagram below outlines the step-by-step experimental workflow for the analysis of uranium in water samples using the TAC method.
Caption: Step-by-step workflow for the TAC-based uranium assay.
References
Application of 2-(2-Thiazolylazo)-p-cresol in Cathodic Stripping Voltammetry for Iron Speciation
Application Note and Protocol
This document provides a detailed overview and experimental protocol for the application of 2-(2-Thiazolylazo)-p-cresol (TAC) in competitive ligand exchange-adsorptive cathodic stripping voltammetry (CLE-AdCSV) for the speciation of dissolved iron in aqueous samples, particularly seawater. This technique is a highly sensitive electrochemical method used to determine the concentration of iron-binding organic ligands and the conditional stability constants of the resulting iron complexes.
Principle of the Method
The CLE-AdCSV technique for iron speciation involves the competition for dissolved iron (Fe) between the naturally occurring organic ligands (L) in a sample and an added, well-characterized competing ligand (AL), in this case, this compound (TAC).[1][2] An equilibrium is established where Fe is partitioned between the natural ligands and TAC.
The Fe-TAC complex is electroactive and adsorbs onto the surface of a hanging mercury drop electrode (HMDE) during a deposition step at a specific potential.[1] Subsequently, the potential is scanned towards a more negative value, causing the reduction of Fe(III) to Fe(II) in the adsorbed complex.[1] This reduction process generates a current peak, the magnitude of which is proportional to the concentration of the Fe-TAC complex.
By titrating the sample with known concentrations of iron and measuring the corresponding stripping peak current, a titration curve is generated.[1] This curve allows for the calculation of the concentration of natural iron-binding ligands (LFe) and their conditional stability constant (log KcondFe'L).[1][3]
Quantitative Data
The following tables summarize the key analytical parameters and reagent concentrations for the TAC-CSV method for iron speciation as reported in the literature.
Table 1: Analytical Parameters for Iron Speciation using TAC-CSV
| Parameter | Value | Reference |
| Detection Limit (3σ of blank) | 0.10 nM | [4] |
| Adsorption Time for Detection Limit | 300 s | [4] |
| Added Ligand | This compound (TAC) | [1][4] |
| Typical TAC Concentration | 10 µM | [3][5] |
| pH of Analysis | 8.0 - 8.2 | [4][5] |
Table 2: Comparison of TAC with other Added Ligands for Iron Speciation
| Added Ligand (AL) | Typical Concentration | Equilibration Time | Detection Window Center (log D) | Reference |
| This compound (TAC) | 10 µM | Overnight | 12.3 | [3][5] |
| Salicylaldoxime (SA) | 5 µM | Overnight | ≥ 11 | [3][5] |
| Salicylaldoxime (SA) | 25 µM | Short (15-20 min) | ≥ 11.2 | [3][5] |
| 1-nitroso-2-naphthol (NN) | Various | Not specified | Not specified | [1] |
| Dihydroxynaphthalene (DHN) | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
This section provides a detailed methodology for determining iron speciation using TAC-CSV.
Reagents and Solutions
-
This compound (TAC) Stock Solution: Prepare a stock solution of TAC in high-purity methanol.
-
Borate/Ammonia Buffer: A borate/ammonia buffer (e.g., 10 mM) is typically used to adjust the sample pH to around 8.2. This buffer system is chosen because it does not significantly complex with iron.[1]
-
Iron Standard Solutions: Prepare a series of iron standards by diluting a certified 1000 ppm iron stock solution in acidified (e.g., with trace metal grade HCl) high-purity water. Prepare working standards for titrations on a regular basis (e.g., weekly).[1]
-
High-Purity Water: Use high-purity water (e.g., Milli-Q or equivalent) for all reagent preparations and cleaning.
Instrumentation
-
Voltammetric analyzer with a hanging mercury drop electrode (HMDE) setup.
-
Ag/AgCl reference electrode.
-
Platinum wire counter electrode.
-
Nitrogen gas for deaeration of the sample solution.
-
Teflon-coated stir bar.
Sample Preparation and Titration
-
Transfer a known volume of the water sample (e.g., 10 mL) into a clean voltammetric cell.
-
Add the borate/ammonia buffer to adjust the pH to the desired value (e.g., 8.2).[1]
-
Spike aliquots of the sample with increasing concentrations of the iron standard to create a titration series. The range of iron additions should be chosen to saturate the natural ligands.[1]
-
Allow the iron additions to equilibrate with the natural ligands in the sample. An overnight equilibration is often recommended for the TAC method.[3][5]
-
After equilibration of the iron additions, add the TAC solution to a final concentration of 10 µM.[3][5]
-
Allow the TAC to equilibrate with the sample for a defined period before starting the voltammetric analysis.
Voltammetric Measurement
-
Deaerate the sample in the voltammetric cell with purified nitrogen gas for a specified time (e.g., 5-10 minutes) to remove dissolved oxygen.
-
Extrude a new mercury drop.
-
Apply the deposition potential (e.g., +0.05 V) for a set deposition time (e.g., 45 s to 3 min) while stirring the solution.[1]
-
Stop the stirring and allow the solution to equilibrate for a short period (e.g., 3 s).[1]
-
Scan the potential from an initial potential (e.g., -0.25 V) to a final potential (e.g., -0.6 V) using a suitable waveform, such as a fast linear sweep (e.g., 10.12 V/s) or square wave voltammetry.[1][4]
-
Record the resulting voltammogram. The peak corresponding to the reduction of the Fe-TAC complex will appear at a specific potential.
-
Measure the peak height or area of the Fe-TAC reduction peak.
-
Repeat the measurement for each point in the iron titration series.
Data Analysis
-
Plot the measured peak current as a function of the total added iron concentration to obtain a titration curve.
-
The titration data can be linearized using methods such as the Ružić/van den Berg linearization or Scatchard transformation.[1]
-
From the linearized plot, the concentration of the natural iron-binding ligands (LFe) and the conditional stability constant (log KcondFe'L) can be calculated. Software packages like ProMCC are commonly used for this analysis.[1]
Visualizations
Chemical Reaction
Caption: Competitive complexation of iron and subsequent electrochemical detection.
Experimental Workflow
Caption: Workflow for iron speciation analysis using TAC-CSV.
Potential Interferences
-
Humic Substances: Humic and fulvic acids, which are common components of natural organic matter, can interfere with the analysis. Some studies suggest that TAC may underestimate the concentration of iron bound to humic-like substances.[6]
-
Other Metals: While TAC shows selectivity for iron, high concentrations of other metal ions that can form complexes with TAC could potentially interfere.
-
Electroactive Organic Matter: Other organic compounds present in the sample that are electroactive in the potential range of interest could interfere with the measurement of the Fe-TAC peak.
Conclusion
The use of this compound in cathodic stripping voltammetry is a robust and sensitive method for the speciation of dissolved iron in natural waters.[4] It allows for the determination of both the concentration of natural iron-binding ligands and their binding strength. Careful consideration of experimental parameters, particularly equilibration times and potential interferences, is crucial for obtaining accurate and reproducible results. The provided protocol offers a comprehensive guide for researchers and scientists in implementing this valuable analytical technique.
References
Application Note and Protocol: Preparation of a Stable 2-(2-Thiazolylazo)-p-cresol (TAC) Solution for Analytical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Thiazolylazo)-p-cresol (TAC) is a heterocyclic azo dye that serves as a versatile chromogenic reagent in analytical chemistry. It is widely employed in spectrophotometric and colorimetric assays for the quantitative determination of various metal ions, including but not limited to indium, lead, nickel, and zinc.[1][2] The principle of these assays lies in the formation of stable, colored complexes between TAC and the target metal ion, where the intensity of the color is proportional to the concentration of the analyte. The reliability and accuracy of such assays are critically dependent on the quality and stability of the TAC reagent solution.
This document provides a comprehensive guide to preparing a stable TAC solution for use in analytical assays. It covers reagent properties, solubility characteristics, a detailed preparation protocol, and recommendations for storage to ensure consistent performance over time.
Properties of this compound (TAC)
A thorough understanding of the physicochemical properties of TAC is essential for the preparation of a stable solution.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃OS |
| Molecular Weight | 219.26 g/mol |
| Appearance | Orange to brown solid |
| Melting Point | 130-132 °C |
| Storage of Solid | Store at 10°C - 25°C in a dry, well-ventilated place, protected from moisture. |
Solubility of TAC
TAC is sparingly soluble in water, necessitating the use of organic solvents for the preparation of stock solutions.[1] The choice of solvent can impact both the solubility and the stability of the resulting solution.
| Solvent | Solubility | Observations |
| Water | Slightly soluble | Not suitable for stock solution preparation. |
| Methanol | Soluble | A commonly used solvent for preparing TAC solutions for metal complexation assays.[1] |
| Ethanol | Soluble | Another suitable solvent for dissolving TAC. |
| Ethanol:Chloroform (1:1) | 50 mg/mL | Provides good solubility, resulting in a clear, red to red-brown solution.[3][4] |
| Isopropanol | Soluble | Can be used as an alternative solvent.[1] |
| Dioxane | Soluble | An alternative solvent for solubilizing TAC.[1] |
| Ethylene Glycol | Soluble | Preferred for certain applications due to enhanced stability of the TAC-metal complex.[1] |
Experimental Protocol: Preparation of a 0.1% (w/v) TAC Stock Solution in Methanol
This protocol describes the preparation of a 1 mg/mL TAC stock solution, which is a common concentration used in analytical assays.[1]
4.1. Materials and Equipment
-
This compound (TAC) solid
-
Methanol (analytical grade)
-
Analytical balance
-
100 mL volumetric flask (amber glass recommended)
-
Spatula
-
Weighing paper
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
4.2. Procedure
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE to avoid inhalation and contact with skin and eyes.
-
Weighing TAC: Accurately weigh 0.100 g of TAC solid using an analytical balance.
-
Dissolving TAC: Transfer the weighed TAC powder into a 100 mL amber volumetric flask. Add approximately 70-80 mL of methanol to the flask.
-
Mixing: Gently swirl the flask to dissolve the TAC. A magnetic stirrer can be used at a low speed to facilitate dissolution. Ensure that all the solid has completely dissolved.
-
Bringing to Volume: Once the TAC is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared solution to a tightly sealed amber glass bottle for storage.
Stability and Storage of TAC Solution
The stability of the TAC solution is crucial for reproducible experimental results. While TAC itself is stable under recommended storage conditions, the prepared solution's stability can be influenced by solvent choice, light exposure, and temperature.
-
Solvent Selection: Methanol and ethanol are effective solvents for preparing stable TAC solutions. For assays where the stability of the final metal complex is critical, methanol and ethylene glycol have been shown to yield stable absorbances for at least one hour.[1]
-
Protection from Light: Azo dyes can be susceptible to photodegradation. It is highly recommended to store the TAC solution in an amber glass bottle to protect it from light.
-
Storage Temperature: Store the prepared TAC solution in a refrigerator at 2-8°C. This helps to minimize solvent evaporation and potential degradation.
-
Container: Use a tightly sealed container to prevent solvent evaporation, which would alter the concentration of the solution over time.
-
Shelf Life: When stored properly, the methanolic TAC solution is expected to be stable for several weeks. However, it is good practice to visually inspect the solution for any signs of precipitation or color change before each use. For highly sensitive assays, preparing a fresh solution is recommended.
Application in Analytical Assays
The prepared TAC solution is a key reagent in the spectrophotometric determination of metal ions. The general workflow for such an assay is as follows:
The formation of the TAC-metal complex is often pH-dependent, and the use of a buffer solution is typically required to maintain the optimal pH for complexation.[1] For instance, the indium(III)-TAC complex formation is optimal in the pH range of 5.0 to 5.8.[1]
Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Precipitation in TAC solution | - Solution is old or improperly stored.- Solvent evaporation leading to supersaturation. | - Prepare a fresh solution.- Ensure the storage container is tightly sealed and stored at the recommended temperature. |
| Inconsistent assay results | - Degradation of TAC solution.- Incorrect pH of the reaction mixture. | - Prepare a fresh TAC solution.- Verify the pH of the buffer and the final reaction mixture. |
| Low absorbance readings | - TAC concentration is too low.- Suboptimal pH for complex formation. | - Check the calculations and preparation of the TAC solution.- Optimize the pH of the assay. |
Conclusion
The preparation of a stable this compound (TAC) solution is a fundamental step for reliable and accurate analytical assays involving the quantification of metal ions. By following the detailed protocol and adhering to the recommended storage conditions, researchers can ensure the integrity and performance of their TAC reagent, leading to reproducible and high-quality experimental data. The use of high-purity reagents and proper laboratory techniques is paramount to the success of these sensitive analytical methods.
References
Application Notes and Protocols: 2-(2-Thiazolylazo)-p-cresol (TAPC) as a Metal Indicator in Complexometric Titrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(2-Thiazolylazo)-p-cresol (TAPC) as a sensitive and effective metallochromic indicator in complexometric titrations for the quantification of various metal ions.
Introduction
This compound, commonly known as TAPC, is a heterocyclic azo dye that functions as a multidentate ligand. Its molecular structure allows it to form stable, colored complexes with a variety of metal ions.[1] This property makes it a valuable indicator for complexometric titrations, a cornerstone of analytical chemistry for determining the concentration of metal ions in solution. The principle of this application lies in the competition between the indicator (TAPC) and a stronger chelating agent, typically ethylenediaminetetraacetic acid (EDTA), for the metal ion. At the endpoint of the titration, the stronger ligand (EDTA) displaces the indicator from the metal ion, resulting in a distinct color change.
Principle of TAPC as a Metal Indicator
The use of TAPC as a metal indicator in complexometric titrations is based on the following principles:
-
Complex Formation: TAPC forms a colored complex with the metal ion (Mⁿ⁺) to be analyzed. The color of this metal-TAPC complex is distinctly different from the color of the free TAPC indicator in the solution at a given pH.
-
Stability of Complexes: The stability of the metal-TAPC complex is crucial. It must be sufficiently stable to form quantitatively before the titration begins. However, it must be less stable than the metal-EDTA complex. This ensures that EDTA can readily displace TAPC from the metal ion at the equivalence point.
-
Endpoint Detection: The titration is carried out by adding a standard solution of EDTA to the sample containing the metal ion and the TAPC indicator. As EDTA is added, it progressively forms a complex with the free metal ions. Once all the free metal ions have been chelated by EDTA, the next drop of EDTA will break the metal-TAPC complex, releasing the free indicator. This release of the free indicator results in a sharp and visible color change, signaling the endpoint of the titration.
Data Presentation
The following table summarizes the key parameters for the use of TAPC and related thiazolylazo compounds as indicators in the complexometric titration of various metal ions. The selection of an appropriate buffer system is critical to ensure a sharp and accurate endpoint.
| Metal Ion | Buffer System | Optimal pH | Color of Metal-Indicator Complex | Color of Free Indicator (at Endpoint) | Log K (M-EDTA) | Log K (M-TAPC) |
| Cu²⁺ | Acetate or Pyridine | Acidic | Red-Violet | Orange-Yellow | 18.8 | > 10 |
| Ni²⁺ | Acetate or Pyridine | Acidic | Blue | Orange-Yellow | 18.6 | ~11.5 |
| Co²⁺ | Acetate or Pyridine | Acidic | Red-Violet | Orange-Yellow | 16.3 | Data not available |
| Zn²⁺ | Pyridine | Slightly Acidic | Red-Violet | Orange-Yellow | 16.5 | Data not available |
| Pb²⁺ | Pyridine | Slightly Acidic | Red-Violet | Orange-Yellow | 18.0 | Data not available |
| In³⁺ | Acetate | ~5.5 | Red | Orange-Yellow | 24.9 | 10.78 |
Note: The stability constants (Log K) for metal-TAPC complexes are not as extensively documented as those for metal-EDTA complexes. The provided values are indicative and serve to illustrate the principle of lower stability compared to the corresponding EDTA complex. The color of the free indicator can vary depending on the pH of the solution.
Experimental Protocols
Synthesis of this compound (TAPC)
Materials:
-
2-Aminothiazole
-
p-Cresol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
Diazotization of 2-Aminothiazole: Dissolve 2-aminothiazole in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
Coupling Reaction: Dissolve p-cresol in an aqueous sodium hydroxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold alkaline p-cresol solution with constant stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of TAPC will form. Continue stirring for 1-2 hours to ensure complete coupling.
-
Purification: Filter the crude TAPC precipitate and wash it with cold water.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure TAPC crystals.
-
Dry the purified crystals and determine the melting point for characterization. The reported melting point is 129 °C.[2]
Preparation of TAPC Indicator Solution (0.04% w/v)
Materials:
-
This compound (TAPC)
-
Ethanol
Procedure:
-
Weigh 0.04 g of purified TAPC.
-
Dissolve the TAPC in 100 mL of ethanol.
-
Store the solution in a tightly sealed, dark bottle.
Protocol for the Complexometric Titration of Nickel(II) with EDTA using TAPC Indicator
Materials:
-
Standardized 0.01 M EDTA solution
-
Nickel(II) sample solution of unknown concentration
-
TAPC indicator solution (0.04% in ethanol)
-
Acetate buffer solution (pH ~5-6) or Pyridine buffer
-
Burette, pipette, conical flask, and other standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the Nickel(II) sample solution into a 250 mL conical flask.
-
Add approximately 75 mL of deionized water.
-
Add a sufficient volume of the chosen buffer solution (e.g., 10 mL of acetate buffer) to achieve the optimal pH for the titration.
-
Add 2-3 drops of the TAPC indicator solution. The solution should turn a distinct blue color, indicating the formation of the Ni-TAPC complex.
-
Titrate the sample solution with the standardized 0.01 M EDTA solution from the burette with constant stirring.
-
As the endpoint is approached, the color of the solution will begin to change. Continue adding the EDTA solution dropwise.
-
The endpoint is reached when the color of the solution sharply changes from blue to the orange-yellow color of the free indicator.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Calculation of Nickel(II) Concentration:
The concentration of Nickel(II) in the sample can be calculated using the following formula:
Molarity of Ni²⁺ = (Molarity of EDTA × Volume of EDTA used) / Volume of Ni²⁺ sample
Visualizations
Caption: Workflow for complexometric titration using TAPC.
Caption: Mechanism of TAPC indicator action at the endpoint.
References
Application Notes: High-Throughput Determination of Trace Metals Using a Flow Injection Analysis Method with 2-(2-Thiazolylazo)-p-cresol (TAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the development and application of a rapid and sensitive flow injection analysis (FIA) method for the determination of trace metal ions. This method utilizes the chromogenic reagent 2-(2-Thiazolylazo)-p-cresol (TAC), which forms colored complexes with a variety of metal ions. The automated nature of FIA allows for high sample throughput, making it an ideal technique for applications in environmental monitoring, pharmaceutical analysis, and quality control in industrial processes. The principles and protocols outlined herein are based on established methodologies for flow injection analysis and the known chelating properties of thiazolylazo dyes.
Principle of the Method
In this FIA method, a discrete volume of a sample solution containing the metal analyte is injected into a continuously flowing carrier stream. This carrier stream then merges with a reagent stream containing this compound (TAC). As the sample zone travels through a reaction coil, the metal ions react with TAC to form a stable, colored complex. The absorbance of this complex is continuously monitored by a spectrophotometric detector equipped with a flow-through cell. The intensity of the measured absorbance is directly proportional to the concentration of the metal ion in the sample.
Signaling Pathway of Metal Ion Detection
The underlying principle of detection involves the formation of a metal-ligand complex, which alters the spectral properties of the chromogenic agent, TAC.
Caption: Chelation of a metal ion by TAC to form a colored complex for detection.
Experimental Protocols
Reagents and Solutions
-
Carrier Solution (Buffer): Prepare a buffer solution appropriate for the specific metal ion being analyzed to maintain the optimal pH for complex formation. For example, for Nickel (II) determination, an ammonium chloride-ammonia buffer (pH 8-10) is suitable.
-
TAC Reagent Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of ethanol. Due to the low solubility of TAC in purely aqueous solutions, an organic solvent is necessary.
-
Standard Metal Solutions: Prepare a stock solution (e.g., 1000 mg/L) of the metal ion of interest using a high-purity salt. Working standards of lower concentrations should be prepared daily by serial dilution of the stock solution with deionized water.
-
Sample Solutions: Samples should be appropriately diluted to fall within the linear range of the method. Depending on the sample matrix, acid digestion or other pretreatment steps may be necessary to release the metal ions.
Instrumentation
A standard FIA system is required, which includes:
-
A peristaltic pump with multiple channels for propelling the carrier and reagent solutions.
-
An injection valve with a fixed-volume sample loop.
-
A reaction coil made of PTFE tubing.
-
A spectrophotometric detector with a flow-through cell capable of measuring absorbance at the wavelength of maximum absorbance (λmax) of the metal-TAC complex.
-
A data acquisition system (computer with appropriate software) to record and process the detector signal.
FIA System Manifold
Caption: A typical two-channel FIA manifold for the determination of metal ions.
General FIA Procedure
-
System Startup: Begin pumping the carrier and reagent solutions through the system until a stable baseline is observed on the data acquisition system.
-
Calibration: Inject a series of standard solutions of the target metal ion in ascending concentrations into the FIA system. Record the peak height or peak area for each standard. Construct a calibration curve by plotting the detector response against the metal concentration.
-
Sample Analysis: Inject the prepared sample solutions into the FIA system and record the corresponding peak height or area.
-
Data Analysis: Determine the concentration of the metal ion in the samples by interpolating their response from the calibration curve.
Quantitative Data Summary
The following tables summarize typical analytical performance data for the determination of various metal ions using TAC in spectrophotometric methods. These values can serve as a benchmark for the developed FIA method.
Table 1: Reaction Conditions and Spectrophotometric Data for Metal-TAC Complexes
| Metal Ion | Optimal pH | Wavelength (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:TAC) |
| Indium(III) | 5.0 - 5.8 | 580 nm | 1.21 x 10⁴ | 1:2 |
| Nickel(II) | 6.0 - 10.0 | 600 nm | 2.71 x 10⁴ | 1:2 |
| Lead(II) | ~7.0 | Not Specified | Not Specified | Not Specified |
| Uranium(VI) | 6.5 | 588 nm | 1.31 x 10⁴ | Not Specified |
Table 2: Analytical Performance Characteristics
| Metal Ion | Linear Range | Detection Limit |
| Indium(III) | Up to 8.0 µg/mL | 10.0 ng/mL |
| Nickel(II) | Not Specified | Not Specified |
| Lead(II) | 101.3 - 2070 ng/L | 30.4 ng/L |
| Uranium(VI) | 0.30 - 12.0 µg/mL | 26 ng/mL |
Method Optimization
For the development of a robust FIA method, the following parameters should be optimized to achieve the best sensitivity, reproducibility, and sample throughput:
-
Chemical Variables:
-
pH of the carrier stream
-
Concentration of the TAC reagent
-
-
Physical (FIA) Variables:
-
Sample injection volume
-
Flow rates of the carrier and reagent streams
-
Length and diameter of the reaction coil
-
The optimization can be performed by varying one parameter at a time while keeping others constant and observing the effect on the analytical signal (peak height/area).
Logical Workflow for Method Development
Caption: A stepwise logical workflow for the development of the FIA method.
Conclusion
The described flow injection analysis method using this compound offers a simple, rapid, and sensitive approach for the determination of trace metal ions. The automation of the analytical procedure leads to high reproducibility and sample throughput, while minimizing reagent consumption. This makes the method a valuable tool for routine analysis in various scientific and industrial applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in developing and implementing this analytical technique.
Application Notes and Protocols: Enhancing TAC Spectrophotometric Methods with Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternary Acetate Complex (TAC) spectrophotometry is a versatile analytical technique for the quantification of various compounds, particularly pharmaceuticals. This method relies on the formation of a colored ternary complex, typically involving a metal ion, a ligand, and the analyte of interest in an acetate buffer system. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.
A significant advancement in enhancing the sensitivity and selectivity of TAC spectrophotometric methods is the incorporation of surfactants. Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can provide a unique microenvironment for the complexation reaction. This can lead to a hyperchromic (increase in absorbance intensity) and/or a bathochromic (shift to a longer wavelength) effect, resulting in improved analytical parameters such as molar absorptivity, detection limit, and quantification limit.[1]
These application notes provide a comprehensive overview of the role of surfactants in enhancing the sensitivity of TAC spectrophotometric methods, including detailed experimental protocols, quantitative data summaries, and a mechanistic explanation of the surfactant's role.
Mechanism of Sensitivity Enhancement by Surfactants
The enhancement of sensitivity in TAC spectrophotometric methods by surfactants is primarily attributed to the phenomenon of micellar catalysis . Surfactant molecules, being amphiphilic, self-assemble into micelles in aqueous solutions above their CMC. These micelles act as nano-reactors, influencing the reaction in several ways:
-
Increased Local Concentration: The hydrophobic core and the charged surface of the micelles can attract and concentrate the reactants (metal ion, ligand, and analyte), thereby increasing the probability of effective collisions and accelerating the rate of complex formation.
-
Favorable Microenvironment: The micellar core provides a non-polar environment that can be more favorable for the formation and stabilization of the ternary complex, which may be sparingly soluble in the bulk aqueous phase. This solubilization of the complex prevents its precipitation and leads to a more stable and intense color.[1]
-
Alteration of Reagent Properties: The micellar surface can alter the dissociation constants (pKa) of the ligand and the analyte, making them more reactive at a given pH.
-
Spectral Shifts: The interaction of the formed ternary complex with the micellar surface can lead to a bathochromic (red) shift in the absorption maximum (λmax). This shift to a longer wavelength can reduce interference from other absorbing species in the sample matrix, thereby improving selectivity.
The overall effect is a significant increase in the molar absorptivity of the ternary complex, which directly translates to a lower limit of detection and a wider linear dynamic range for the analytical method.
Quantitative Data on Surfactant Enhancement
The addition of surfactants to TAC spectrophotometric methods can lead to substantial improvements in key analytical parameters. The following table summarizes the typical enhancements observed. The values presented are illustrative and can vary depending on the specific analyte, metal ion, ligand, and surfactant used.
| Analytical Parameter | Without Surfactant (Typical Range) | With Surfactant (Typical Range) | Fold Enhancement (Approximate) |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 1 x 10⁴ - 5 x 10⁴ | 5 x 10⁴ - 2 x 10⁵ | 2 - 10 |
| Sandell's Sensitivity (µg cm⁻²) | 0.01 - 0.05 | 0.001 - 0.01 | 5 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 1.0 | 0.01 - 0.1 | 5 - 15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 - 3.0 | 0.03 - 0.3 | 5 - 15 |
| Linear Range (µg/mL) | Varies | Often wider | 1.5 - 3 |
Note: The selection of the surfactant (anionic, cationic, or non-ionic) and its concentration is critical for optimal enhancement.
Experimental Protocols
This section provides a generalized protocol for developing and performing a surfactant-enhanced TAC spectrophotometric method for the analysis of a pharmaceutical compound.
Materials and Reagents
-
Standard Drug Solution: A stock solution of the pharmaceutical analyte of interest (e.g., 100 µg/mL) prepared in a suitable solvent (e.g., methanol, ethanol, or deionized water).
-
Metal Ion Solution: A stock solution of a suitable metal salt (e.g., 0.1 M Iron(III) chloride, Copper(II) sulfate, or Cobalt(II) nitrate) in deionized water.
-
Ligand Solution: A stock solution of an appropriate organic ligand (e.g., 0.1% w/v of a chromogenic reagent like Chrome Azurol S, Pyrocatechol Violet, or Xylenol Orange) in a suitable solvent.
-
Acetate Buffer: A buffer solution of a specific pH (typically between 4 and 6) prepared by mixing appropriate volumes of acetic acid and sodium acetate solutions.
-
Surfactant Solutions: Stock solutions (e.g., 1% w/v) of various surfactants:
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic: Triton X-100, Tween 80
-
-
Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
Optimization of Reaction Conditions
Before proceeding to the analysis, it is crucial to optimize the experimental parameters to achieve maximum sensitivity and stability of the ternary complex.
-
Effect of pH: Vary the pH of the acetate buffer (e.g., from 3.0 to 7.0) and measure the absorbance of the ternary complex to determine the optimal pH for maximum color development.
-
Effect of Metal Ion Concentration: Keeping other parameters constant, vary the concentration of the metal ion solution to find the concentration that yields the highest absorbance.
-
Effect of Ligand Concentration: Similarly, optimize the concentration of the ligand solution.
-
Effect of Surfactant Type and Concentration:
-
Prepare a series of solutions containing the optimized concentrations of analyte, metal ion, ligand, and buffer.
-
To each series, add one of the surfactant solutions (SDS, CTAB, Triton X-100) at varying concentrations (e.g., 0.1% to 2.0% v/v).
-
Measure the absorbance of each solution against a reagent blank to identify the surfactant and its concentration that provides the maximum absorbance enhancement.
-
-
Reaction Time and Stability: Monitor the absorbance of the final colored complex over time to determine the time required for maximum color development and the stability of the complex.
General Analytical Procedure
-
Preparation of Calibration Standards:
-
Into a series of 10 mL volumetric flasks, pipette increasing volumes of the standard drug solution to cover the expected linear range.
-
-
Reagent Addition:
-
To each flask, add the optimized volumes of the acetate buffer, metal ion solution, and ligand solution.
-
Add the optimized volume of the selected surfactant solution.
-
-
Color Development:
-
Dilute the contents of each flask to the mark with deionized water and mix well.
-
Allow the solutions to stand for the optimized reaction time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the analyte.
-
-
Construction of Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the drug.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
-
Analysis of Pharmaceutical Formulations:
-
For solid dosage forms (tablets/capsules), accurately weigh and powder a representative sample. Dissolve a quantity of the powder equivalent to a known amount of the drug in a suitable solvent, filter if necessary, and dilute to a known volume.
-
For liquid formulations, an appropriate dilution may be required.
-
Treat an aliquot of the sample solution as described in steps 2-4 and determine the concentration from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development and application of a surfactant-enhanced TAC spectrophotometric method.
References
Application Notes and Protocols for Solid-Phase Extraction and Preconcentration of Heavy Metals with 2-(2-thiazolylazo)-p-cresol (TAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the selective extraction and preconcentration of analytes from complex matrices. This method offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and ease of automation. The selectivity and efficiency of SPE are largely dependent on the choice of the solid sorbent. For the analysis of trace heavy metals, the use of chelating agents immobilized on a solid support has proven to be highly effective.
2-(2-thiazolylazo)-p-cresol (TAC) is a versatile chromogenic chelating agent that forms stable, colored complexes with a variety of divalent and trivalent heavy metal ions.[1] When functionalized onto a solid support, TAC provides a robust platform for the selective retention and subsequent elution of target metal ions, enabling their determination at trace and ultra-trace levels. These application notes provide a comprehensive overview and detailed protocols for the use of TAC in the solid-phase extraction and preconcentration of heavy metals.
Principle of Extraction
The underlying principle of this SPE method is the formation of a stable metal-TAC complex on a solid support. The general workflow involves several key steps: conditioning the SPE cartridge, loading the sample containing the target metal ions, washing away interfering matrix components, and finally, eluting the retained metal-TAC complexes with a suitable solvent for subsequent analysis. The formation of these complexes is often pH-dependent, allowing for selective extraction by carefully controlling the pH of the sample solution.[1][2]
Quantitative Performance Data
The following table summarizes the performance of TAC-based solid-phase extraction for the preconcentration of various heavy metals as reported in the literature.
| Heavy Metal Ion | pH Range for Complex Formation | Eluent | Limit of Detection (LOD) | Recovery (%) | Reference |
| Lead (Pb(II)) | 7.0 - 10.0 | 1 M HCl or 1 M HNO₃ | 30.4 ng/L | - | [1] |
| Nickel (Ni(II)) | 6.0 - 10.0 | Acidic Methanol | 9 µg/L | 83 ± 6 | [1] |
| Iron (Fe(III)) | 4.0 - 10.0 | 1 M HCl or 1 M HNO₃ | - | - | [2] |
| Indium (In(III)) | ~5.0 | - | 10.0 ng/mL | - |
Note: The performance characteristics can vary depending on the specific solid support, sample matrix, and analytical instrumentation used.
Experimental Protocols
Preparation of TAC-Functionalized Solid Support
A common method for preparing a TAC-functionalized sorbent involves immobilizing TAC onto a solid support such as silica gel, Amberlite resin, or other polymeric materials. The specific procedure for immobilization can vary and may involve covalent bonding or physical adsorption. For commercially available pre-packed TAC cartridges, proceed directly to the SPE protocol.
General Solid-Phase Extraction Protocol
This protocol outlines the general steps for the preconcentration of heavy metals using a TAC-based SPE cartridge. Optimization of parameters such as sample pH, flow rate, and eluent volume is recommended for specific applications.
Materials:
-
TAC-functionalized SPE cartridges
-
Sample solution containing target heavy metal ions
-
pH adjustment solutions (e.g., buffer solutions, dilute HCl or NaOH)
-
Conditioning solvent (e.g., methanol)
-
Rinsing solution (e.g., deionized water)
-
Eluting solvent (e.g., 1 M nitric acid or hydrochloric acid)
-
Vacuum manifold or syringe for sample processing
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5-10 mL of methanol through the TAC SPE cartridge to activate the sorbent and remove any impurities.
-
Follow with 5-10 mL of deionized water to equilibrate the sorbent to an aqueous environment. Do not allow the cartridge to dry out.[3]
-
-
Sample Loading:
-
Adjust the pH of the sample solution to the optimal range for complex formation with the target metal ion (refer to the table above).
-
Pass the sample solution through the conditioned cartridge at a controlled flow rate (e.g., 1-5 mL/min). The analytes will be retained on the sorbent as metal-TAC complexes.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water (at the same pH as the sample) to remove any non-specifically bound matrix components.
-
-
Elution:
-
Elute the retained metal ions by passing a small volume (e.g., 1-5 mL) of an appropriate eluting solvent (e.g., 1 M HNO₃ or 1 M HCl) through the cartridge.[2]
-
The strong acid disrupts the metal-TAC complex, releasing the metal ions.
-
Collect the eluate in a clean vial for subsequent analysis by techniques such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase extraction of heavy metals using a TAC-functionalized sorbent.
Chemical Interaction Pathway
Caption: Chelation of a heavy metal ion by the TAC-functionalized sorbent during the sample loading step.
Conclusion
The use of this compound (TAC) in solid-phase extraction provides a reliable and efficient method for the preconcentration and determination of trace heavy metals. The high affinity and selectivity of TAC for various metal ions, coupled with the advantages of the SPE technique, make it a valuable tool for environmental monitoring, food safety analysis, and quality control in pharmaceutical and industrial processes. The protocols and data presented here serve as a guide for researchers and scientists to develop and validate their own analytical methods using TAC-based SPE.
References
Application Notes and Protocols for the Determination of Lead in Environmental Samples using 2-(2-Thiazolylazo)-p-cresol (TAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectrophotometric determination of lead in environmental samples using 2-(2-Thiazolylazo)-p-cresol (TAC). This method offers a simple, rapid, and sensitive approach for quantifying lead concentrations, making it a valuable tool for environmental monitoring and safety assessment.
Principle of the Method
The spectrophotometric determination of lead using this compound (TAC) is based on the formation of a stable and intensely colored complex between lead(II) ions and TAC in a slightly alkaline medium.[1] The reaction results in a significant shift in the maximum absorbance wavelength, allowing for the quantitative measurement of lead concentration. The intensity of the color produced is directly proportional to the concentration of lead in the sample, following the Beer-Lambert law within a defined range. To enhance the solubility of the TAC reagent and its lead complex in aqueous solutions, a surfactant such as TERGITOL NPX is often incorporated into the reaction mixture.[1][2]
Quantitative Data Summary
The following table summarizes the key analytical parameters for the spectrophotometric determination of lead using this compound (TAC) as reported in the scientific literature.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 650 nm | [2] |
| Optimal pH Range | 9.0 - 10.0 | [2] |
| Molar Absorptivity (ε) | 2.07 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |
| Linearity Range (Beer's Law) | Up to 6.0 µg/mL | [2] |
| Detection Limit | 10.0 ng/mL | [2] |
| Stoichiometry (Lead:TAC) | 1:2 | [1][2] |
| Complex Stability | At least 4 hours | [2] |
| Surfactant Used | TERGITOL NPX (4 mg/mL) | [2] |
Experimental Protocols
Reagent Preparation
-
Standard Lead(II) Stock Solution (1000 µg/mL): Dissolve 1.598 g of lead nitrate (Pb(NO₃)₂) in deionized water, add a few drops of concentrated nitric acid to prevent hydrolysis, and dilute to 1 liter in a volumetric flask.
-
Working Lead(II) Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
-
This compound (TAC) Solution (0.1% w/v): Dissolve 0.1 g of TAC in 100 mL of a suitable organic solvent such as methanol or ethanol.
-
Buffer Solution (pH 9.5): Prepare a borate buffer by dissolving appropriate amounts of boric acid and sodium hydroxide in deionized water and adjusting the pH to 9.5 using a pH meter.
-
Surfactant Solution (TERGITOL NPX, 4 mg/mL): Prepare by dissolving the appropriate amount of TERGITOL NPX in deionized water.
-
Masking Agent Solution (e.g., Cyanide Solution): A cyanide solution can be used to mask interfering ions like Cu(II), Ni(II), Co(II), and Zn(II).[1] Prepare with caution and handle under a fume hood following all safety protocols.
Protocol for Lead Determination in Water Samples
This protocol is designed for the analysis of lead in various water sources, including tap water, river water, and industrial wastewater.
3.2.1. Sample Collection and Preparation
-
Collect water samples in clean polyethylene bottles.
-
For total lead analysis, acidify the sample to a pH < 2 with concentrated nitric acid immediately after collection to prevent precipitation of lead.
-
If the sample contains suspended solids, filtration through a 0.45 µm membrane filter may be necessary for the determination of dissolved lead. The unfiltered, acidified sample is used for total lead determination.
-
If significant organic matter is present, a digestion step may be required. A common procedure involves acid digestion with nitric acid and hydrogen peroxide.
3.2.2. Analytical Procedure
-
Pipette a known volume (e.g., 10 mL) of the prepared water sample into a 25 mL volumetric flask.
-
Add 5 mL of the borate buffer solution (pH 9.5).
-
Add 2.5 mL of the TERGITOL NPX solution.
-
If interfering ions are suspected, add an appropriate volume of the masking agent solution.[1]
-
Add 1 mL of the 0.1% TAC solution and mix well.
-
Dilute the solution to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for at least 10 minutes. The complex is stable for at least 4 hours.[2]
-
Measure the absorbance of the solution at 650 nm against a reagent blank prepared in the same manner but without the lead-containing sample.
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their known concentrations.
-
Determine the concentration of lead in the sample from the calibration curve.
Protocol for Lead Determination in Soil and Sediment Samples
This protocol outlines the procedure for extracting and analyzing lead from soil and sediment samples.
3.3.1. Sample Collection and Preparation
-
Collect soil or sediment samples using appropriate sampling tools and store them in clean, labeled containers.
-
Air-dry the samples at room temperature or in an oven at a low temperature (e.g., 60°C) to a constant weight.
-
Grind the dried sample using a mortar and pestle and pass it through a 2 mm sieve to remove coarse particles and ensure homogeneity.
-
Accurately weigh about 1 g of the sieved sample into a digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) or another appropriate acid mixture for digestion.
-
Heat the mixture on a hot plate or in a digestion block under a fume hood until the digestion is complete, as indicated by the appearance of a clear solution.
-
Allow the digest to cool, then filter it through a Whatman No. 42 filter paper or equivalent into a 100 mL volumetric flask.
-
Rinse the digestion vessel and the filter paper with small portions of deionized water, collecting the rinsings in the volumetric flask.
-
Dilute the filtrate to the mark with deionized water. This solution is now ready for analysis.
3.3.2. Analytical Procedure
-
Take an appropriate aliquot of the digested soil extract and transfer it to a 25 mL volumetric flask.
-
Neutralize the excess acid in the aliquot with a suitable base (e.g., sodium hydroxide solution) and adjust the pH to the optimal range for the TAC-lead complex formation (pH 9.0-10.0) using the borate buffer.
-
Follow steps 2 through 10 as described in the analytical procedure for water samples (Section 3.2.2).
Management of Interferences
Several metal ions can interfere with the determination of lead using TAC by forming their own colored complexes. The use of a masking agent is crucial for enhancing the selectivity of the method.
-
Common Interfering Ions: Copper(II), Nickel(II), Cobalt(II), Zinc(II), Cadmium(II), and Iron(II) are known to interfere.[1]
-
Masking Strategy: The addition of a cyanide solution can effectively mask these interfering cations, allowing for the selective determination of lead.[1] It is imperative to handle cyanide solutions with extreme caution and follow all institutional safety guidelines.
Visual Representations
Chemical Reaction Pathway
Caption: Formation of the colored Lead-TAC complex.
Experimental Workflow for Water Sample Analysis
Caption: Workflow for lead analysis in water samples.
Experimental Workflow for Soil Sample Analysis
Caption: Workflow for lead analysis in soil samples.
References
Troubleshooting & Optimization
How to overcome the low solubility of 2-(2-Thiazolylazo)-p-cresol in aqueous media
Technical Support Center: 2-(2-Thiazolylazo)-p-cresol (TAPC) Solubility
Welcome to the technical support center for this compound (TAPC). This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the low aqueous solubility of TAPC.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAPC) and why is its solubility a concern?
A1: this compound, also known as TAPC, is a heterocyclic azo dye.[1] It is widely used as a chelating agent and a colorimetric reagent for the spectrophotometric determination of various metal ions, including indium, nickel, and uranium.[1][2] TAPC and its metal chelates exhibit very low solubility in water, which restricts its direct application in aqueous media and can lead to precipitation, inaccurate measurements, and failed experiments.[2]
Q2: What is the documented solubility of TAPC in common laboratory solvents?
A2: TAPC is characterized as being slightly soluble or insoluble in water.[2] However, it demonstrates good solubility in several organic solvents. Quantitative data is summarized in the table below.
Q3: What are the primary methods to improve the aqueous solubility of TAPC?
A3: The most effective strategies involve creating a concentrated stock solution in a suitable organic solvent or using solubility enhancers. Common methods include:
-
Use of Organic Co-solvents: Dissolving TAPC in a water-miscible organic solvent like methanol, ethanol, or a mixture of ethanol and chloroform before diluting it into the aqueous experimental medium.[2][3]
-
pH Adjustment: Increasing the pH of the aqueous medium can enhance the solubility of TAPC. In an alkaline medium (pH ≈ 10.3), the resulting TAPC complex can become intensely colored and soluble.[4]
-
Use of Surfactants: The presence of surfactants can help solubilize TAPC, a method that has been successfully used for spectrophotometric applications.[2][3]
Q4: How does pH affect TAPC?
A4: The phenolic hydroxyl group on the TAPC molecule can be deprotonated under alkaline conditions. This ionization increases the polarity of the molecule, which generally enhances its solubility in water. An alkaline medium is also noted to produce a soluble, intensely colored red-violet product after enzymatic conversion in certain assays.[4]
Q5: Can I prepare a concentrated stock solution of TAPC? If so, what solvent should I use?
A5: Yes, preparing a concentrated stock solution is the recommended approach. Methanol is a preferred solvent for preparing TAPC solutions for spectrophotometric analysis.[2] A common preparation involves dissolving 0.1 g of TAPC in 100 ml of methanol to create a 0.1% solution.[2] Ethanol and ethanol:chloroform (1:1) mixtures are also excellent solvents for creating stock solutions.[3]
Troubleshooting Guide
Issue: My TAPC is precipitating out of my aqueous buffer.
This is the most common issue encountered with TAPC. Follow this troubleshooting workflow to identify a solution suitable for your experimental constraints.
Data Presentation
Table 1: Solubility of this compound (TAPC) in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Water | Slightly soluble / Insoluble | TAPC and its chelates have low solubility in aqueous media. | [2] |
| Methanol | Soluble | A preferred solvent for creating stock solutions for spectrophotometry. | [2] |
| Ethanol | 10 mg/mL | Solution appears as clear, very dark red. | [3] |
| Ethanol:Chloroform (1:1) | 50 mg/mL | Solution appears as clear, red to red-brown. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 0.1% (w/v) TAPC Stock Solution in Methanol
This protocol is adapted from methodologies used for the spectrophotometric determination of metals.[2]
Objective: To prepare a standardized, soluble stock solution of TAPC for subsequent dilution into aqueous experimental media.
Materials:
-
This compound (TAPC), solid (CAS 1823-44-5)
-
Methanol (ACS grade or higher)
-
Analytical balance
-
100 mL volumetric flask
-
Spatula
-
Weighing paper
-
Magnetic stirrer and stir bar (optional)
-
Amber glass storage bottle
Procedure:
-
Weighing TAPC: Carefully weigh out 100 mg (0.1 g) of solid TAPC onto weighing paper using an analytical balance.
-
Initial Dissolution: Transfer the weighed TAPC into a 100 mL volumetric flask. Add approximately 50-60 mL of methanol to the flask.
-
Solubilization: Swirl the flask gently to dissolve the TAPC solid. If needed, place a small magnetic stir bar in the flask and place it on a magnetic stirrer at a low speed until all the solid has completely dissolved. The solution should be clear and intensely colored.
-
Final Volume Adjustment: Once the TAPC is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the final 0.1% TAPC stock solution to a clearly labeled amber glass bottle to protect it from light. Store at room temperature (10°C - 25°C).[4] This stock solution is now ready to be diluted into your aqueous buffer or medium for your experiment.
Important Considerations:
-
Always add the TAPC stock solution to the aqueous medium while vortexing or stirring to prevent localized high concentrations that can cause immediate precipitation.
-
The final concentration of the organic co-solvent (methanol in this case) in your aqueous solution should be kept as low as possible to avoid interfering with the biological or chemical system under study.
References
Methods for minimizing interference from other metal ions in TAC-based assays
This guide provides researchers, scientists, and drug development professionals with practical solutions for identifying and mitigating interference from metal ions in Total Antioxidant Capacity (TAC) assays.
Frequently Asked Questions (FAQs)
Q1: Why are my TAC assay results unexpectedly high or irreproducible?
A significant cause for erroneously high or variable TAC values can be the presence of interfering substances in the sample, with redox-active metal ions being common culprits.[1] Transition metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are naturally present in many biological and plant-based samples and can directly participate in the oxidation-reduction reactions that form the basis of many TAC assays (e.g., DPPH, ABTS, FRAP).[1] This leads to a false signal that is not representative of the sample's true antioxidant capacity.
Q2: Which metal ions are the most common sources of interference?
The most frequently encountered interfering metal ions are transition metals that can easily cycle between different oxidation states. These include:
-
Iron (Fe²⁺, Fe³⁺): Particularly problematic in assays based on Fe³⁺ reduction, like the FRAP assay, where Fe²⁺ in the sample will directly contribute to the signal.[1]
-
Copper (Cu⁺, Cu²⁺): Can interfere with a wide range of assays, including those based on copper reduction (e.g., CUPRAC) or radical scavenging.[1][2]
-
Manganese (Mn²⁺)
-
Zinc (Zn²⁺) [3]
-
Aluminum (Al³⁺) [3]
These ions can be naturally present in samples or introduced as contaminants from labware, water, or reagents.
Q3: What are the primary methods for minimizing metal ion interference?
There are two main strategies to combat metal ion interference:
-
Chelation (Masking): This involves adding a chelating agent to the sample or reaction mixture. The chelator binds strongly to the metal ion, forming a stable complex that prevents the ion from participating in the assay's redox reactions.[4] This is often considered a secondary antioxidant mechanism.[5][6]
-
Removal: This involves a pre-analytical step to physically remove the interfering ions from the sample before performing the TAC assay.[1][7]
Q4: How do I choose the right chelating agent?
The choice of chelator depends on the specific metal ion you suspect is causing interference and the chemistry of your assay. Specificity is crucial to avoid unintentionally chelating essential minerals or affecting the assay chemistry.[8]
-
EDTA (Ethylenediaminetetraacetic acid): A broad-spectrum chelator effective for many divalent and trivalent cations. It is commonly used but lacks high specificity.
-
Deferoxamine (DFO): A highly specific iron chelator (siderophore) used therapeutically to treat iron overload.[6][8][9] It is an excellent choice for mitigating interference specifically from iron ions.
-
Penicillamine and Trientine: Primarily used as copper chelating agents.[8]
-
Chelex® 100 Resin: An iminodiacetate ion exchange resin with a high affinity for divalent and heavy metal ions, particularly copper and iron. It is used to physically remove ions from a solution.[1]
Troubleshooting Guide
This section addresses common problems and provides step-by-step solutions.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in Blank | Metal ion contamination in buffer or reagents. | 1. Prepare all buffers and reagent solutions using high-purity, metal-free water. 2. Consider adding a low concentration of a broad-spectrum chelator like EDTA (e.g., 5-10 µM) to the mobile phase or buffer if compatible with your assay.[10] |
| Inconsistent Replicate Readings | Variable concentrations of metal ions in sample aliquots. | 1. Ensure the sample is thoroughly homogenized before aliquoting. 2. Implement a sample pre-treatment step to remove metal ions using a chelating resin like Chelex® 100.[1][7] This can significantly improve reproducibility.[1] |
| Artificially Inflated TAC Values | Direct reaction of redox-active metal ions (e.g., Fe²⁺, Cu⁺) with the assay probe. | 1. Add a specific chelating agent to your sample. For suspected iron interference, use Deferoxamine.[9] For copper, consider Trientine.[8] 2. Compare the results of a treated vs. untreated sample. A significant drop in TAC value after chelation suggests metal ion interference was present. |
| Assay Signal Drifts Over Time | Metal-catalyzed degradation of the antioxidant compounds or the assay reagent. | 1. Minimize the time between sample preparation and analysis. 2. Incorporate a chelating agent into the sample preparation protocol to sequester catalytic metal ions. |
Data on Chelating Agent Efficacy
The selection of a chelating agent can be critical. The following table summarizes common chelators and their primary targets.
| Chelating Agent | Primary Metal Ion Target(s) | Notes |
| Deferoxamine (DFO) | Iron (Fe³⁺) | Highly specific for iron.[6][8] Often used as a benchmark for iron chelation.[9] |
| Deferasirox | Iron (Fe³⁺) | An orally active iron chelator that can also be used experimentally.[6][8] |
| Deferiprone | Iron (Fe³⁺) | Another clinically used oral iron chelator.[8] |
| EDTA | Ca²⁺, Mg²⁺, Fe³⁺, and others | Broad-spectrum chelator. Lack of specificity can sometimes be a drawback.[8] |
| Trientine | Copper (Cu²⁺) | A specific and effective copper chelator.[8] |
| Penicillamine | Copper (Cu²⁺) | Effective for copper but may have more side effects in clinical use.[8] |
| Chelex® 100 Resin | Divalent heavy metals (Cu²⁺, Fe²⁺, etc.) | Used for physical removal of ions from a solution, not as an additive.[1] |
Experimental Protocols
Protocol 1: Sample Pre-treatment with Chelating Resin
This protocol describes how to remove interfering divalent metal ions from a liquid sample using Chelex® 100 resin, a common pre-analytical cleanup step.[7]
Materials:
-
Chelex® 100 Resin (sodium form)
-
Your liquid sample (e.g., plant extract, biological fluid)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare the Resin Slurry: Add a sufficient amount of Chelex® 100 resin to a beaker and wash with deionized, metal-free water. Allow the resin to settle and decant the supernatant. Repeat 2-3 times. Finally, resuspend the resin in deionized water to create a 10-20% (w/v) slurry.
-
Sample Addition: Add 1 mL of your sample to a clean microcentrifuge tube.
-
Resin Treatment: Add 100-200 µL of the prepared Chelex® 100 resin slurry to the sample tube. The exact amount may need to be optimized based on the suspected level of metal ion contamination.
-
Incubation: Cap the tube and vortex thoroughly for 5-10 seconds. Incubate the mixture for 15-30 minutes at room temperature on a rocker or with intermittent vortexing to ensure maximum contact between the sample and the resin.
-
Separation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the resin beads.
-
Collection: Carefully pipette the supernatant (the metal-depleted sample) into a new, clean tube, being careful not to disturb the resin pellet.
-
Analysis: The collected supernatant is now ready for use in your TAC assay. Remember to compare the results with an untreated sample to quantify the effect of interference.
Visual Guides
The following diagrams illustrate the mechanism of interference and the workflow for troubleshooting.
References
- 1. Naturally present metal ions in plants could interfere with common antioxidant assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Antioxidant Assays for Biological Samples Based on the Reduction of Copper Complexes—The Importance of Analytical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and metal ions on DPPH radical scavenging activity of tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 6. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
Improving the stability and shelf-life of 2-(2-Thiazolylazo)-p-cresol reagent solutions
Technical Support Center: 2-(2-Thiazolylazo)-p-cresol (TAC) Reagent Solutions
Welcome to the technical support center for this compound (TAC) reagent solutions. This guide is designed for researchers, scientists, and drug development professionals to provide assistance in improving the stability and shelf-life of your TAC reagent solutions.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of TAC reagent solutions.
| Problem | Possible Cause | Solution |
| Inconsistent or poor color development in assays | 1. Degraded TAC reagent solution. | 1. Prepare a fresh solution. Ensure the solid TAC is stored correctly. |
| 2. Incorrect pH of the reaction mixture. | 2. Verify the pH of the buffer and the final reaction mixture. The optimal pH for complex formation is typically between 5.0 and 5.8.[1] | |
| 3. Presence of interfering ions. | 3. Review your sample matrix for known interfering ions. | |
| Precipitate formation in the reagent solution | 1. Low solubility of TAC in the chosen solvent. | 1. Ensure the solvent is of high purity. Consider using methanol or ethanol for better solubility.[1] |
| 2. Contamination of the solvent or glassware. | 2. Use clean, dry glassware and high-purity solvents. | |
| 3. Storage at an inappropriate temperature. | 3. Store the solution at a consistent, cool temperature. Avoid freezing. | |
| Gradual decrease in absorbance readings over time | 1. Slow degradation of the TAC reagent. | 1. Monitor the solution's performance regularly. Establish an in-house expiry date based on performance. |
| 2. Photodegradation of the TAC molecule. | 2. Store the reagent solution in an amber or opaque bottle to protect it from light. | |
| Sudden drop in reagent performance | 1. Contamination of the stock solution. | 1. Discard the contaminated solution. When preparing a new solution, use appropriate techniques to avoid contamination. |
| 2. Significant change in storage conditions. | 2. Ensure the solution is stored under consistent and recommended conditions. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing TAC reagent solutions?
Methanol and ethanol are commonly used and effective solvents for dissolving this compound.[1] TAC has low solubility in water.
2. What are the optimal storage conditions for TAC reagent solutions?
To maximize stability and shelf-life, store TAC reagent solutions in a cool, dark place in a tightly sealed amber glass bottle. General guidelines for analytical reagents suggest storage at a consistent temperature, away from direct sunlight and sources of heat.
3. What is the expected shelf-life of a prepared TAC reagent solution?
4. How can I tell if my TAC reagent solution has degraded?
Degradation can be indicated by a change in color of the solution, the formation of precipitate, or a noticeable decrease in performance in your assays (e.g., lower than expected absorbance values for standards). Regular performance checks using a known standard are recommended.
5. Can I use a TAC solution that has a precipitate?
No, the presence of a precipitate indicates that the concentration of the solution is no longer accurate. The solution should be discarded and a fresh one prepared.
Experimental Protocols
Protocol for Preparation of 0.1% (w/v) TAC Reagent Solution
Materials:
-
This compound (solid)
-
Methanol (analytical grade)
-
Volumetric flask (e.g., 100 mL), amber glass
-
Analytical balance
-
Spatula and weighing paper/boat
Procedure:
-
Accurately weigh 0.1 g of solid this compound.
-
Transfer the weighed solid into a 100 mL amber volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, add methanol to the flask until the volume reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the reagent name, concentration, preparation date, and initials of the preparer.
Protocol for Stability Testing of TAC Reagent Solution
This protocol is designed to establish an in-house shelf-life for your prepared TAC reagent solution.
Materials:
-
Freshly prepared TAC reagent solution
-
A stable standard solution of an analyte that forms a colored complex with TAC (e.g., a known concentration of Indium(III) solution)
-
Buffer solution (e.g., acetate buffer, pH 5.5)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Initial Measurement (Time 0):
-
Prepare a series of dilutions of the standard analyte solution.
-
To each dilution, add the buffer and the freshly prepared TAC reagent solution according to your established analytical procedure.
-
Measure the absorbance of each solution at the wavelength of maximum absorption for the TAC-analyte complex.
-
Create a calibration curve and determine the slope and R-squared value. This will serve as your baseline.
-
-
Storage:
-
Store the TAC reagent solution under your intended storage conditions (e.g., refrigerated at 4°C, or at room temperature, protected from light).
-
-
Periodic Testing:
-
At regular intervals (e.g., weekly for the first month, then monthly), repeat the initial measurement procedure using the stored TAC reagent solution.
-
Use the same standard analyte dilutions and experimental conditions.
-
-
Data Analysis:
-
Compare the slope of the calibration curve at each time point to the initial slope.
-
A significant decrease in the slope (e.g., >5-10%) may indicate degradation of the TAC reagent.
-
The shelf-life can be defined as the longest period during which the performance of the reagent remains within an acceptable range for your application.
-
Data Presentation
The following table can be used to record the results of your in-house stability study.
Table 1: Stability Study of 0.1% TAC in Methanol at Room Temperature (Protected from Light)
| Time Point | Calibration Curve Slope | % Change from Initial | Observations |
| Day 0 | [Initial Slope] | 0% | Clear, dark red solution |
| Week 1 | [Slope at Week 1] | [% Change] | [e.g., No change] |
| Week 2 | [Slope at Week 2] | [% Change] | [e.g., No change] |
| Month 1 | [Slope at Month 1] | [% Change] | [e.g., Slight color change] |
| Month 3 | [Slope at Month 3] | [% Change] | [e.g., Precipitate observed] |
| Month 6 | [Slope at Month 6] | [% Change] | [e.g., Significant decrease in slope] |
Visualizations
References
Technical Support Center: Spectrophotometric Total Antioxidant Capacity (TAC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low reproducibility in spectrophotometric readings for Total Antioxidant Capacity (TAC) assays.
General Spectrophotometry Troubleshooting
Before delving into assay-specific issues, it's crucial to ensure proper spectrophotometer maintenance and sample handling. Errors in spectrophotometry can generally be categorized into three sources: the instrument, the cuvette, and the sample.[1]
FAQs
Q1: My absorbance readings are unstable or drifting. What should I do?
A1: Drifting readings can be caused by several factors. First, ensure the spectrophotometer has been allowed to warm up for at least 15-30 minutes to stabilize the lamp.[2] Check that the sample compartment lid is securely closed. Environmental factors such as vibrations, drafts, or significant temperature fluctuations can also affect stability.[2] If the issue persists, the lamp may be aging and require replacement.[3]
Q2: I'm getting inconsistent readings between replicates. What are the common causes?
A2: Inconsistent replicate readings often stem from improper sample or cuvette handling. Ensure your sample is homogeneous by mixing it thoroughly before each measurement.[2] When using cuvettes, always insert them in the same orientation to maintain a consistent light path.[2] Fingerprints, scratches, or residual sample on the cuvette's optical surfaces can scatter light and lead to inaccuracies.[4] Always wipe the clear sides of the cuvette with a lint-free cloth before placing it in the instrument.
Q3: Why are my absorbance readings negative?
A3: Negative absorbance readings typically indicate an issue with the blank measurement. The blank solution may have absorbed more light than the sample, which can happen if the blanking cuvette was dirty or smudged.[2] It's also possible that the blank solution itself was "dirtier" than the sample.[2] For best results, use the same cuvette for both the blank and the sample measurements. If your sample is very dilute, its absorbance might be close to or below the instrument's baseline noise, which can also result in negative readings.[2]
Troubleshooting Workflow for Spectrophotometric Readings
Caption: A logical workflow for troubleshooting low reproducibility in spectrophotometric readings.
Assay-Specific Troubleshooting Guides & FAQs
Different TAC assays have unique chemistries and are therefore susceptible to different sources of error.
TEAC (Trolox Equivalent Antioxidant Capacity) Assay
FAQs
Q4: My TEAC results show high variability between assays performed on different days. Why?
A4: The ABTS•+ radical cation used in the TEAC assay is generated chemically, and its stability can be a source of variability.[5] There are different versions of the TEAC assay that use various methods to generate the radical, such as with metmyoglobin, horseradish peroxidase, or potassium persulfate.[5] Inconsistent preparation of the ABTS•+ solution can lead to day-to-day variations. Ensure the radical generation is complete and the solution is stored properly (protected from light and at the recommended temperature) for the specified time before use.[6][7]
Q5: The color of my ABTS•+ solution seems to fade too quickly, even in the blank.
A5: The ABTS•+ radical is light-sensitive. Exposure to light can cause its degradation, leading to a decrease in absorbance independent of the antioxidant reaction. Always prepare and store the ABTS•+ solution in the dark.[6] Additionally, ensure the reagents used are of high purity and the water is deionized to avoid contaminants that could reduce the radical.
ORAC (Oxygen Radical Absorbance Capacity) Assay
FAQs
Q6: I'm observing a high coefficient of variation (%CV) in my ORAC assay results within the same plate.
A6: A primary source of variability in the ORAC assay is the timing of the addition of the AAPH radical initiator.[8] Since the reaction starts immediately upon AAPH addition, slight time differences in dispensing it across the wells of a 96-well plate can lead to significant variations in the kinetic readings.[8] Using a multichannel pipette or an automated plate reader liquid handling system for this step is highly recommended to ensure simultaneous addition.[3]
Q7: My sample seems to be quenching the fluorescein probe, leading to inaccurate results. How can I address this?
A7: Some biological samples can cause dynamic quenching of the fluorescein probe, which is independent of the antioxidant activity.[9] This can lead to an underestimation of the true antioxidant capacity. To mitigate this, it's important to run a sample blank that contains the sample and the fluorescein probe but no AAPH. The fluorescence decay in this blank can then be subtracted from the sample reading with AAPH to correct for this interference.
FRAP (Ferric Reducing Antioxidant Power) Assay
FAQs
Q8: I am getting a precipitate in my samples after adding the FRAP reagent. What should I do?
A8: Precipitate formation can occur, especially with complex samples like fecal extracts.[10] To resolve this, centrifuge the sample to remove any sediment before performing the assay.[10] If the issue persists, the sample concentration may be too high, causing some components to precipitate in the acidic FRAP reagent. Diluting the sample can help.
Q9: The color of my FRAP reaction is green or yellow instead of the expected blue. What does this indicate?
A9: The characteristic blue color in the FRAP assay results from the reduction of Fe³⁺ to Fe²⁺. A green or yellow color suggests a problem with the FRAP reagent or the reaction conditions.[11] Ensure the pH of the acetate buffer is correctly adjusted to 3.6, as this is critical for the reaction.[12][13] Also, check that your reagent tubes are clean, as contamination can interfere with the color development.[11] If your sample itself is colored, it may interfere, and a sample blank (sample with reagent but without TPTZ) should be run to correct for background absorbance.[11]
Q10: My FRAP values are not reproducible. What are the key parameters to control?
A10: Reproducibility in the FRAP assay is highly dependent on strict control of reaction time and temperature. The incubation time, typically 4 minutes, must be precise for all samples and standards.[12][13] The reaction should be carried out at a constant temperature, usually 37°C.[12][13] Always use freshly prepared FRAP reagent for optimal results.[12][13]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
FAQs
Q11: I am observing high standard deviations in my DPPH assay, even for my controls.
A11: High standard deviations in the DPPH assay can be caused by several factors, including pipetting errors, light sensitivity of the DPPH reagent, and temperature fluctuations.[1] The DPPH solution is light-sensitive and should be prepared fresh and kept in the dark to prevent degradation.[12] Inconsistent sample preparation and poor mixing of reagents can also contribute to variability.[1]
Q12: My sample is colored and interferes with the absorbance reading at 517 nm. How can I correct for this?
A12: For colored samples, a sample blank is necessary. Prepare a blank for each sample concentration by mixing the sample with the solvent (e.g., methanol or ethanol) used to dissolve the DPPH, but without the DPPH reagent itself. The absorbance of this sample blank should then be subtracted from the absorbance of the corresponding sample with the DPPH reagent.
Q13: My results are not consistent across different dilutions of the same sample.
A13: The dilution factor can significantly affect the results of TAC assays, including the DPPH assay.[14] This may be due to synergistic or antagonistic interactions between antioxidants in the sample that are concentration-dependent.[14] It is important to test several dilutions and, if possible, report the results at a specific dilution or as a function of concentration.
Quantitative Data Summary
| Parameter | TEAC Assay | ORAC Assay | FRAP Assay | DPPH Assay |
| Principle | ABTS radical scavenging | Peroxyl radical scavenging | Ferric ion reduction | DPPH radical scavenging |
| Wavelength | ~734 nm | Excitation: ~485 nm, Emission: ~520 nm | ~593 nm | ~517 nm |
| Standard | Trolox | Trolox | FeSO₄ or Trolox | Trolox or Ascorbic Acid |
| Reaction Time | Minutes to hours | 60-90 minutes (kinetic) | ~4 minutes | 30-60 minutes |
| Common Interferences | Light-sensitive reagent | Timing of radical initiator addition, probe quenching | pH, chelating agents, colored samples | Light-sensitive reagent, colored samples |
Experimental Protocols
General Reagent and Standard Preparation
-
Stock Solutions: Always use high-purity water and analytical grade reagents. Prepare stock solutions of standards (e.g., Trolox, Ascorbic Acid, FeSO₄) in the appropriate solvent as specified in the detailed protocols. Store stock solutions at the recommended temperature and protect them from light.
-
Working Solutions: Prepare working solutions of reagents and standards fresh daily.[12][15] Allow reagents to come to room temperature before use.
Detailed Methodologies
Detailed, step-by-step protocols for each assay are extensive. For specific, validated protocols, please refer to established literature or commercially available kit instructions. The following provides a general workflow.
General Assay Workflow
Caption: A generalized workflow for performing a TAC assay using a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of antioxidants: scope, limitations and relevance of assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Solutions to decrease a systematic error related to AAPH addition in the fluorescence-based ORAC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. researchgate.net [researchgate.net]
- 15. Pitfalls in a method for assessment of total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of buffer composition and concentration on 2-(2-Thiazolylazo)-p-cresol analysis
Welcome to the technical support center for the analysis of 2-(2-Thiazolylazo)-p-cresol (TAC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the use of TAC as a spectrophotometric reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAC) and what are its primary applications?
This compound (TAC) is a heterocyclic azo dye that functions as a chromogenic chelating agent.[1] It is widely used in spectrophotometric methods to determine the concentration of various metal ions, including indium, uranium, lead, nickel, and iron.[1][2][3][4] The reaction between TAC and a metal ion forms a colored complex, and the intensity of the color, measured by absorbance, is proportional to the concentration of the metal ion.
Q2: Why is my TAC reagent not dissolving properly in aqueous solutions?
TAC and its metal chelates exhibit low solubility in water.[2] To achieve complete dissolution, it is recommended to prepare TAC solutions in an organic solvent such as methanol or ethanol before diluting with aqueous buffers.[2] The use of surfactants like Triton X-100 can also enhance the solubility of the system.[3]
Q3: The color of my TAC-metal complex is fading quickly. What could be the cause?
The stability of the TAC-metal complex is highly dependent on the pH of the solution.[2] Operating outside the optimal pH range for your specific analyte can lead to complex dissociation and a decrease in absorbance over time. For instance, the indium(III)-TAC complex is most stable in a pH range of 5.0 to 5.8.[2] For uranium(VI), a pH of 6.5 is optimal, and the complex is stable for over 3 hours.[3] The lead(II)-TAC complex is stable for at least 4 hours at a pH of 9.0–10.0.[4]
Q4: I am observing lower than expected absorbance values. What are the potential reasons?
Several factors can contribute to low absorbance readings:
-
Incorrect pH: As mentioned, the pH must be precisely controlled to ensure maximum complex formation.
-
Inappropriate Buffer Concentration: The concentration of the buffer can significantly impact the absorbance signal. For example, in the analysis of indium(III) using an acetate buffer, an increase in buffer concentration leads to a reduction in the absorbance signal.[2] Conversely, in uranium analysis with a triethanolamine buffer, the concentration between 0.10 to 0.60 mol L-1 had no observable effect on the absorbance.[3]
-
Insufficient Reagent Concentration: Ensure that the concentration of the TAC solution is sufficient to react with all the metal ions in the sample.
-
Interfering Ions: The presence of other metal ions can interfere with the formation of the desired TAC-metal complex.[2] It is crucial to check for potential interferences in your sample matrix.
Q5: How can I increase the sensitivity of my TAC-based assay?
The sensitivity of the assay can be enhanced by using surfactants such as N-cetyl-N,N,N-trimethylammonium bromide (CTAB).[3] Surfactants can increase the molar absorptivity of the complex, leading to a more sensitive measurement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate Formation | Low solubility of TAC or its metal complex. | Prepare TAC in an organic solvent (e.g., methanol) before adding to the aqueous sample.[2] Consider adding a surfactant like Triton X-100 to improve solubility.[3] |
| Inconsistent/Irreproducible Results | Fluctuation in pH. | Use a reliable buffer system and verify the final pH of the solution before measurement. The optimal pH varies depending on the target metal ion.[2][3][4] |
| Order of reagent addition. | Maintain a consistent order of addition for all samples and standards. The recommended order is typically the sample solution, buffer, organic solvent, and then the TAC solution.[2] | |
| High Background Absorbance | Impurities in reagents or water. | Use analytical grade reagents and deionized or distilled water. Prepare a reagent blank to subtract the background absorbance.[2] |
| Spectral Interference | Presence of other absorbing species in the sample. | Perform a spectral scan of your sample to identify any interfering peaks. If interference is present, sample preparation steps to remove the interfering substances may be necessary. |
Experimental Protocols
General Protocol for Spectrophotometric Analysis using TAC
This is a generalized procedure. Optimal conditions, particularly the pH and buffer system, must be determined for each specific analyte.
-
Preparation of TAC Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of methanol.
-
Sample Preparation: Prepare a known volume of the sample solution containing the metal ion of interest.
-
Complex Formation:
-
To a standard volumetric flask, add the sample solution.
-
Add the appropriate buffer solution to adjust the pH to the optimal range for the specific metal-TAC complex formation.
-
If required, add an organic solvent (e.g., methanol) and/or a surfactant.
-
Add the TAC solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Absorbance Measurement:
-
Allow the reaction to proceed for the recommended incubation time to ensure complete complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) for the specific metal-TAC complex against a reagent blank.
-
Example: Determination of Indium(III)[3]
-
Buffer: Acetate buffer (pH 5.5)
-
Solvent: Methanol
-
TAC Solution: 0.1% in methanol
-
Procedure: To a 25 mL volumetric flask, add the indium(III) sample solution, 5.0 mL of acetate buffer (pH 5.5), 5 mL of methanol, and 1 mL of 0.1% TAC solution. Dilute to the mark with water, mix, and measure the absorbance at 580 nm after 5 minutes.
-
Note: Increasing the concentration of the acetate buffer can reduce the absorbance signal.[2]
Data Presentation
Table 1: Effect of Buffer Type and pH on TAC-Metal Complex Formation
| Metal Ion | Buffer System | Optimal pH Range | Wavelength (λmax) | Reference |
| Indium(III) | Acetate | 5.0 - 5.8 | 580 nm | [2] |
| Uranium(VI) | Triethanolamine | 6.5 | 588 nm | [3] |
| Lead(II) | - | 9.0 - 10.0 | 650 nm | [4] |
Table 2: Influence of Buffer Concentration on Absorbance
| Metal Ion | Buffer System | Observation | Reference |
| Indium(III) | Acetate | Absorbance decreases as buffer concentration increases. | [2] |
| Uranium(VI) | Triethanolamine | No effect on absorbance within 0.10 to 0.60 mol L-1. | [3] |
Visualizations
Caption: Experimental workflow for TAC analysis.
Caption: Factors influencing TAC analysis outcomes.
References
How to prevent the precipitation of 2-(2-Thiazolylazo)-p-cresol complexes during experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of 2-(2-Thiazolylazo)-p-cresol (TAC) complexes during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my TAC-metal complex precipitating out of the solution?
A1: The primary reason for precipitation is the inherent low solubility of both the TAC reagent and its metal chelates in purely aqueous solutions.[1] These complexes often require specific conditions to remain dissolved for accurate analysis.
Q2: How can I improve the solubility of the TAC reagent itself before starting my experiment?
A2: TAC is only slightly soluble in water. To create a stable stock solution, it is recommended to dissolve it in an organic solvent.[1] Methanol is commonly used to prepare a 0.1% TAC solution.[1] Other effective solvents include ethanol, isopropanol, dioxane, and ethylene glycol.[1][2] A mixture of ethanol and chloroform (1:1) is also effective for solubilization.[3]
Q3: What is the most critical factor to control during the experiment to prevent complex precipitation?
A3: Maintaining the correct pH is crucial. The formation and stability of TAC-metal complexes are highly dependent on the pH of the solution.[1] Each metal complex has an optimal pH range for stability and maximum absorbance. Operating outside this range can lead to incomplete complex formation or precipitation of metal hydroxides. For example, the optimal pH for the Indium(III)-TAC complex is between 5.0 and 5.8, while for the Lead(II)-TAC complex, it is between 9.0 and 10.0.[1][4]
Q4: Can I use additives to keep my complex in solution?
A4: Yes, surfactants are highly effective for increasing the solubility and sensitivity of TAC complexes.[5] Cationic surfactants like Cetylpyridinium Chloride (CPC) or N-cetyl-N,N,N-trimethylammonium bromide (CTAB), and non-ionic surfactants like Triton X-100 and TERGITOL NPX have been successfully used to prevent precipitation and stabilize the complex for spectrophotometric readings.[4][6][7]
Q5: Does the concentration of my metal sample or the TAC reagent affect precipitation?
A5: Absolutely. Exceeding the optimal concentration range for a given TAC-metal complex can lead to precipitation. Each complex has a concentration range where it obeys Beer's law; operating above this limit can cause the solution to become supersaturated.[1][4] It is also important to use the optimal amount of TAC solution to ensure complete complexation without adding an excess of the sparingly soluble reagent.[1]
Q6: My solution is clear initially but forms a precipitate over time. What is happening?
A6: This indicates that the complex, while initially formed, may not be stable over a long period under your current experimental conditions. Most TAC-metal complexes are stable for a defined period, typically from a few minutes to several hours.[1][4] It is important to measure the absorbance within this stability window. Factors like pH, solvent concentration, and temperature can all influence the long-term stability of the complex.
Q7: I've adjusted the pH and added a co-solvent, but I still see precipitation. What else could be the cause?
A7: If you have addressed the common causes, consider the following:
-
Interfering Ions: The presence of other metal ions can compete with your target analyte for the TAC ligand, potentially forming a different, less soluble complex.[8] Using a masking agent, such as CyDTA for uranium analysis, can improve selectivity.[7]
-
Buffer Effects: The type and concentration of your buffer can influence complex formation. For the Indium(III)-TAC complex, for instance, increasing the acetate buffer concentration was found to reduce the absorbance signal, which may be related to stability.[1] Ensure your buffer system is optimized for your specific analyte.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding TAC reagent. | 1. Low aqueous solubility of the TAC reagent. 2. Incorrect pH causing metal hydroxide precipitation. | 1. Ensure the TAC reagent is fully dissolved in an organic solvent (e.g., methanol) before adding it to the aqueous sample. 2. Adjust the sample pH to the optimal range before adding the TAC reagent. |
| Solution becomes cloudy or forms a precipitate after adding all reagents. | 1. Low solubility of the final metal-TAC complex. 2. Reactant concentrations are too high. | 1. Incorporate an organic co-solvent (e.g., methanol, ethanol) into the final solution volume. 2. Add a surfactant (e.g., Triton X-100, CTAB, CPC) to the reaction mixture. 3. Dilute the sample to fall within the established linear range for the assay. |
| Precipitate forms while the solution is standing, prior to measurement. | 1. The complex has limited stability over time. 2. Temperature fluctuations are affecting solubility. | 1. Perform the spectrophotometric measurement within the known stability window for the complex (e.g., 5 minutes to 2 hours). 2. Maintain a constant and controlled temperature throughout the experiment. |
| Inconsistent results or lower-than-expected absorbance. | 1. Incomplete complex formation due to incorrect pH or buffer. 2. Presence of interfering ions. | 1. Verify the pH of the final solution and optimize the buffer concentration. 2. Introduce a suitable masking agent to chelate interfering ions. |
Data Presentation
Table 1: Optimal Conditions for Common TAC-Metal Complexes
| Metal Ion | Optimal pH Range | Recommended Solvents / Surfactants | Max Concentration (Beer's Law) |
| Indium (III) | 5.0 - 5.8 | Methanol, Ethylene Glycol[1] | up to 8.0 µg/mL[1] |
| Uranium (VI) | 6.5 | CTAB, Triton X-100[7] | up to 12.0 µg/mL[7] |
| Lead (II) | 9.0 - 10.0 | TERGITOL NPX[4] | up to 6.0 µg/mL[4] |
| Nickel (II) | 6.0 - 10.0 | Ethanolic solution[9] | Not specified |
| Mercury (II) | 9.5 | Cetylpyridinium Chloride (CPC)[5] | up to 10.0 µg/mL[6] |
Experimental Protocols
Protocol 1: General Method for Preventing Precipitation of TAC-Metal Complexes
This protocol outlines a generalized procedure for forming a soluble TAC-metal complex for spectrophotometric analysis.
-
Sample Preparation: Transfer a precise aliquot of your sample solution containing the metal ion of interest into a volumetric flask.
-
Add Co-Solvent/Surfactant (Optional but Recommended): Add the required volume of an organic co-solvent like methanol or a surfactant solution like Triton X-100. Mix gently.
-
pH Adjustment: Add the appropriate buffer solution to bring the mixture to the optimal pH for your specific metal-TAC complex. Verify the pH if necessary.
-
Add TAC Reagent: Add the specified volume of a pre-dissolved TAC reagent stock (e.g., 0.1% TAC in methanol).
-
Dilution: Dilute the solution to the final volume with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for the recommended time (e.g., 5 minutes) to ensure complete complex formation and color development.
-
Measurement: Measure the absorbance of the solution at the specified maximum wavelength (λmax) against a reagent blank prepared in the same manner but without the metal ion.
Visualizations
Caption: A standard experimental workflow for preventing precipitation.
Caption: A logical troubleshooting guide for precipitation issues.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. Spectrophotometric determination of acidity constants of 2-(2-Thiazolylazo)-Cresol in various water-organic solvent media mixtures using chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1823-44-5 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Chemosensing Ensembles of this compound with Metal Ions in Colorimetric Detection of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metal Detection with 2-(2-Thiazolylazo)-p-cresol (TAC)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using 2-(2-Thiazolylazo)-p-cresol (TAC) in metal detection assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my Metal-TAC complex low in aqueous solutions? A1: this compound (TAC) and many of its metal chelates have inherently low solubility in water. To address this, methods often require the addition of organic solvents (like methanol or ethanol), the use of surfactants to form micelles, or extraction of the complex into an organic solvent.
Q2: How do I choose the optimal pH for my experiment? A2: The formation of the Metal-TAC complex is highly dependent on pH, and the optimal range varies significantly for different metals.[1] For example, the optimal pH for Indium(III) is 5.0-5.8, while for Nickel(II) it is 6-10, and for Lead(II) it is 9.0-10.0.[2][3] It is crucial to consult the literature for your specific metal of interest and optimize the pH using appropriate buffer solutions.
Q3: What are the main strategies to improve the detection limit of my assay? A3: The primary strategies to enhance the detection limit include:
-
Micellar Solubilization: Using surfactants like CTAB or Triton X-100 to increase the solubility and sensitivity of the Metal-TAC complex in the aqueous phase.[4]
-
Solvent Extraction: Extracting the Metal-TAC complex from the aqueous sample into a small volume of an immiscible organic solvent to concentrate the analyte.[5]
-
Solid-Phase Extraction (SPE): A preconcentration technique where the Metal-TAC complex is adsorbed onto a solid support (like a C18 cartridge or ion-exchange resin) and then eluted with a minimal volume of solvent.[2][6][7]
-
Advanced Detection Techniques: Employing highly sensitive analytical methods like Thermal Lens Spectroscopy (TLS) can significantly lower the detection limit compared to conventional spectrophotometry.[8]
Q4: How can I deal with interference from other metal ions in my sample? A4: Interference from non-target metal ions is a common issue as TAC reacts with numerous metals.[9] This can be managed by:
-
pH Control: Adjusting the pH of the solution can selectively prevent the formation of interfering metal complexes.[10]
-
Using Masking Agents: Adding a chemical agent that forms a stable, colorless complex with the interfering ion. For example, (1,2-cyclohexylenedinitrilo) tetraacetic acid (CyDTA) has been used to mask interfering ions in the determination of uranium.[4]
-
Separation Techniques: Employing methods like Solid-Phase Extraction (SPE) or liquid-liquid extraction can separate the target analyte from the interfering matrix components before detection.[5][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH. | Optimize the pH of the solution using a suitable buffer. The optimal pH is specific to the metal being analyzed.[3] |
| Insufficient TAC reagent concentration. | Ensure an adequate excess of TAC is used to complex with all metal ions. The optimal amount should be determined experimentally. | |
| Inappropriate solvent or surfactant. | If working in an aqueous medium, ensure a suitable organic co-solvent or surfactant is used to solubilize the complex.[4] | |
| Precipitate Formation | Low solubility of the TAC reagent or the Metal-TAC complex in the chosen medium. | Increase the concentration of the organic co-solvent (e.g., methanol) or add a surfactant (e.g., Triton X-100, CTAB) to enhance solubility.[4] |
| Inconsistent / Irreproducible Results | Unstable complex. | Check the stability of the complex over time after reagent addition. Ensure all measurements are taken within the window of stability. For some metals, the complex is stable for at least 2-4 hours.[3] |
| Variable order of reagent addition. | Maintain a consistent and optimized order for adding the sample, buffer, TAC, and any other reagents. | |
| Fluctuations in temperature. | Perform experiments at a controlled temperature, as complex formation can be temperature-dependent. | |
| High Background Signal / Interference | Presence of other metal ions that also react with TAC. | Use a masking agent to selectively complex with interfering ions.[4] Alternatively, adjust the pH to a range where the interfering complex does not form.[10] |
| Contaminated glassware or reagents. | Use high-purity reagents and thoroughly clean all glassware with an appropriate acid wash. | |
| Matrix effects from complex samples (e.g., environmental water, biological fluids). | Implement a preconcentration and separation step, such as Solid-Phase Extraction (SPE), to isolate the analyte from the sample matrix.[6][12] |
Quantitative Data Summary
The following tables summarize the performance of various TAC-based metal detection methods, providing a basis for comparison.
Table 1: Detection Limits and Molar Absorptivity for Various Metals with TAC
| Metal Ion | Method/Medium | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit (LOD) | Reference(s) |
| Indium(III) | Aqueous-Methanol | 5.0 - 5.8 | 580 | 1.21 x 10⁴ | 10.0 ng/mL | |
| Lead(II) | Surfactant (TERGITOL NPX) | 9.0 - 10.0 | 650 | - | 10.0 ng/mL | [3] |
| Lead(II) | Thermal Lens Spectroscopy | 7.0 | - | - | 30.4 ng/L | [8] |
| Uranium(VI) | Surfactants (CTAB, Triton X-100) | 6.5 | 588 | 1.31 x 10⁴ | 26 ng/mL | [4] |
| Nickel(II) | Solvent Extraction | 6 - 10 | 600 | 2.71 x 10⁴ | 7 µg/L | [2][8] |
| Nickel(II) | Sorption on Ion Exchange Resin | 6 - 10 | 600 | - | 9 µg/L | [8] |
Detailed Experimental Protocols
Protocol 1: General Spectrophotometric Determination in Aqueous-Methanol Medium This protocol is based on the method for Indium(III) and can be adapted for other metals.
-
Reagent Preparation:
-
Metal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the target metal ion in dilute acid. Prepare working standards by serial dilution.
-
TAC Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of methanol.
-
Buffer Solution: Prepare a suitable buffer for the target pH range (e.g., acetate buffer for pH 5.0-5.8).
-
-
Sample Analysis:
-
Pipette an aliquot of the sample solution containing the metal ion into a 25 mL volumetric flask.
-
Add 5.0 mL of the appropriate buffer solution.
-
Add 5.0 mL of methanol to aid in solubilization.
-
Add 1.0 mL of the 0.1% TAC solution and mix well.
-
Dilute to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 5-10 minutes for full color development.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) for the specific Metal-TAC complex against a reagent blank prepared in the same manner without the metal ion.
-
Protocol 2: Enhancement using Micellar Media (Surfactant) This protocol is a general procedure based on methods for Lead(II) and Uranium(VI).[3][4]
-
Reagent Preparation:
-
Metal Standard Solutions: Prepare as described in Protocol 1.
-
TAC Solution (0.04% w/v): Dissolve 0.04 g of TAC in 100 mL of ethanol.[4]
-
Surfactant Solution: Prepare a solution of a suitable surfactant (e.g., 1% w/v CTAB or 4 mg/mL TERGITOL NPX).[3][4]
-
Buffer Solution: Prepare a buffer for the optimal pH of the Metal-TAC-surfactant system (e.g., triethanolamine for pH 6.5).[4]
-
-
Sample Analysis:
-
Into a 25 mL volumetric flask, add an aliquot of the sample solution.
-
Add the required volume of buffer solution to achieve the optimal pH.
-
Add the surfactant solution (e.g., 1 mL of 1% CTAB).
-
Add the TAC solution (e.g., 1 mL of 0.04% TAC).
-
Dilute to the mark with deionized water, mix, and allow for color development.
-
Measure the absorbance at the λmax against a reagent blank.
-
Protocol 3: Preconcentration by Solid-Phase Extraction (SPE) This is a generalized protocol for enhancing detection limits by concentrating the analyte.[2][7][11]
-
Reagent Preparation:
-
Reagents: Prepare Metal Standards, TAC solution, and Buffer as described in Protocol 1.
-
Eluent: Select an appropriate solvent to desorb the complex from the SPE cartridge (e.g., 2 M HNO₃ in acetone).[13]
-
-
SPE Procedure:
-
Conditioning: Condition an SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.
-
Complex Formation: In a beaker, take a large volume of the sample (e.g., 250-500 mL), add the buffer to adjust to the optimal pH, and then add the TAC solution to form the Metal-TAC complex.
-
Loading: Pass the entire sample solution containing the complex through the conditioned SPE cartridge at a slow, controlled flow rate. The Metal-TAC complex will be retained on the solid phase.[11]
-
Washing (Optional): Wash the cartridge with a small amount of deionized water to remove any unbound matrix components.
-
Elution: Elute the retained Metal-TAC complex from the cartridge by passing a small, precise volume (e.g., 5 mL) of the eluent. Collect the eluate in a volumetric flask.
-
Analysis: Analyze the concentrated eluate using spectrophotometry or another suitable technique like FAAS or ICP-MS.[7]
-
Visualized Workflows and Principles
The following diagrams illustrate the relationships between enhancement strategies and key experimental workflows.
Caption: Logical diagram of strategies to overcome low detection limits.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Principle of micellar solubilization of a Metal-TAC complex.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Chemosensing Ensembles of this compound with Metal Ions in Colorimetric Detection of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.zzgayq.com [en.zzgayq.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Solving calibration curve non-linearity in 2-(2-Thiazolylazo)-p-cresol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(2-Thiazolylazo)-p-cresol (TAC) in their assays. Our goal is to help you resolve common issues, with a particular focus on addressing calibration curve non-linearity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound (TAC) assay?
A1: The this compound (TAC) assay is predominantly used for the spectrophotometric determination of various metal ions.[1] TAC is a chromogenic chelating agent that forms colored complexes with metal ions such as indium, uranium, nickel, lead, zinc, and copper.[1][2][3] The intensity of the resulting color is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Q2: Why is my calibration curve for the TAC assay non-linear?
A2: Non-linearity in a calibration curve for a TAC assay can stem from several factors, much like in other spectrophotometric methods. A primary reason is often a deviation from Beer-Lambert Law, which can occur at high analyte concentrations.[4] Other potential causes include issues with reagent concentration, pH, buffer composition, or instrumental limitations.[5][6] For a more detailed breakdown of potential causes and solutions, please refer to our troubleshooting guide below.
Q3: What is the optimal pH for a TAC assay?
A3: The optimal pH for a TAC assay is dependent on the specific metal ion being analyzed. For instance, in the determination of indium(III), the optimal pH range is between 5.0 and 5.8.[1] For uranium(VI) analysis, a pH of 6.5 is recommended.[3] It is crucial to consult literature specific to your analyte of interest or to empirically determine the optimal pH for your experimental conditions, as complex formation is greatly influenced by pH.[1]
Q4: Is an organic solvent necessary for the TAC assay?
A4: Yes, an organic solvent is typically required. This compound and its metal complexes have low solubility in water.[1] Organic solvents like methanol or ethanol are used to solubilize the reagent and the resulting complex, enabling accurate spectrophotometric measurement.[1]
Troubleshooting Guide: Calibration Curve Non-Linearity
Issue: The calibration curve for my TAC assay is not linear.
This guide will walk you through potential causes and solutions for non-linearity in your this compound (TAC) assay calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for non-linear calibration curves.
Potential Causes and Solutions in Detail
| Potential Cause | Explanation | Recommended Solution |
| High Analyte Concentration | At high concentrations, the relationship between absorbance and concentration can become non-linear, which is a fundamental limitation of Beer-Lambert Law. This can be due to molecular interactions or instrumental limitations at high absorbance values.[4] | Prepare a new set of standards with a lower concentration range. If sample concentrations are high, they should be diluted to fall within the linear range of the assay.[6] |
| Suboptimal Reagent Concentration | The concentration of TAC or the buffer can affect complex formation and stability. An insufficient amount of TAC may become a limiting reagent at higher analyte concentrations, leading to a plateau in the calibration curve. Conversely, excessively high buffer concentrations can sometimes reduce the absorbance signal.[1] | Optimize the concentration of the TAC solution to ensure it is in excess relative to the highest analyte concentration. Investigate the effect of different buffer concentrations on the absorbance signal to find the optimal level. |
| Incorrect pH | The formation of the TAC-metal complex is highly pH-dependent.[1] If the pH of the reaction mixture is not optimal, the complex may not form completely or may be unstable, leading to inconsistent and non-linear results. | Verify the pH of the buffer and the final reaction mixture. Adjust the pH to the optimal range for the specific analyte being measured. It is advisable to prepare fresh buffer solutions to rule out degradation or contamination. |
| Interference | Other ions in the sample may react with TAC, leading to a competitive reaction that can interfere with the accurate measurement of the target analyte.[1] | If interfering ions are known to be present, consider using a masking agent. For example, in the analysis of uranium, (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) can be used to mask interfering ions.[3] |
| Instrumental Issues | A variety of instrumental factors can contribute to non-linearity, including an aging lamp, insufficient warm-up time, or detector saturation at high absorbance values.[6][7] | Ensure the spectrophotometer has had adequate time to warm up and stabilize.[7] Check the instrument's lamp and perform any necessary diagnostic checks. If absorbance values are very high, consider using a shorter path length cuvette or diluting the samples. |
| Sample Preparation Errors | Inconsistent pipetting, improper mixing, or contamination of reagents can all lead to erroneous and non-linear calibration curves. | Review the sample preparation protocol to ensure consistency and accuracy. Use calibrated pipettes and ensure all solutions are thoroughly mixed. Prepare fresh reagents if contamination is suspected. |
Data Presentation: Linear vs. Non-Linear Calibration Curves
The following table provides example data to illustrate the difference between a linear and a non-linear calibration curve in a TAC assay.
| Analyte Concentration (µg/mL) | Absorbance (Linear Response) | Absorbance (Non-Linear Response) |
| 0.0 | 0.005 | 0.006 |
| 1.0 | 0.152 | 0.155 |
| 2.0 | 0.301 | 0.305 |
| 4.0 | 0.598 | 0.580 |
| 6.0 | 0.903 | 0.751 |
| 8.0 | 1.201 | 0.852 |
| 10.0 | 1.495 | 0.899 |
Experimental Protocols
General Protocol for TAC Assay for Metal Ion Determination
This protocol is a generalized procedure and may require optimization for specific metal ions.
Caption: General experimental workflow for a TAC assay.
Detailed Steps:
-
Reagent Preparation:
-
TAC Solution: Prepare a 0.1% (w/v) solution of this compound in methanol.
-
Buffer Solution: Prepare a buffer solution appropriate for the metal ion of interest (e.g., a 1.0 M acetate buffer for indium analysis, adjusted to the desired pH).[1]
-
Standard Solutions: Prepare a series of standard solutions of the target analyte at known concentrations.
-
-
Sample Preparation and Reaction:
-
Into a series of volumetric flasks (e.g., 25 mL), pipette aliquots of the standard solutions or the unknown sample.
-
Add the appropriate buffer solution (e.g., 5.0 mL of acetate buffer, pH 5.5).[1]
-
Add the organic solvent (e.g., 5.0 mL of methanol).[1]
-
Add the TAC solution (e.g., 1.0 mL of 0.1% TAC).[1]
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Measurement:
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes) to ensure complete complex formation.[1]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the TAC-metal complex (e.g., 580 nm for the indium-TAC complex) using a spectrophotometer.[1] Use a reagent blank (containing all components except the analyte) to zero the instrument.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Use the calibration curve to determine the concentration of the analyte in the unknown sample.
-
References
Validation & Comparative
A Comparative Guide to Metal Analysis: 2-(2-Thiazolylazo)-p-cresol (TAC) Spectrophotometry versus ICP-OES
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of analytical chemistry. This guide provides an objective comparison of two prominent analytical techniques: a classic colorimetric method using 2-(2-Thiazolylazo)-p-cresol (TAC) and the modern instrumental method of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This comparison is supported by a review of experimental data to aid in the selection of the most appropriate method for specific analytical needs.
The determination of metal content is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and materials science. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide delves into the validation and performance characteristics of the TAC-based spectrophotometric method and compares it against the robust and widely used ICP-OES technique.
Principles of the Methods
This compound (TAC) Method: This spectrophotometric method is based on the reaction between the organic chelating agent this compound (TAC) and metal ions to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at a specific wavelength. The method is valued for its simplicity and cost-effectiveness.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is an atomic emission spectroscopic technique.[1][2] A liquid sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which excites the atoms of the elements within the sample.[1][2] As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.[2] ICP-OES is known for its high sensitivity, multi-element capability, and speed.[1]
Experimental Protocols
This compound (TAC) Spectrophotometric Method
The following is a generalized protocol for the determination of a metal ion using the TAC method. Specific parameters such as pH, solvent, and wavelength will vary depending on the target metal.
1. Reagent Preparation:
-
Standard Metal Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations.
-
TAC Solution: Prepare a solution of this compound in a suitable organic solvent, such as methanol or ethanol.[3]
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation reaction. The choice of buffer depends on the specific metal being analyzed.
-
Masking Agents (if necessary): In the presence of interfering ions, a suitable masking agent may be required to enhance selectivity.
2. Sample Preparation:
-
The sample containing the metal ion of interest may require dissolution in a suitable solvent or acid digestion to bring the metal into a solution that is compatible with the analytical procedure.
3. Complex Formation:
-
To an aliquot of the standard or sample solution in a volumetric flask, add the buffer solution to adjust the pH to the optimal range for complexation.
-
Add the TAC solution and mix thoroughly.
-
In some cases, a surfactant may be added to enhance the solubility and sensitivity of the complex.
-
Allow the reaction to proceed for a specific time to ensure complete complex formation.
-
Dilute the solution to the mark with an appropriate solvent.
4. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance (λmax) of the metal-TAC complex.
-
Zero the spectrophotometer using a reagent blank (a solution containing all reagents except the metal ion).
-
Measure the absorbance of the standard solutions and the sample solution.
5. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
The following is a generalized protocol for metal determination by ICP-OES. Instrument parameters and sample preparation will vary based on the sample matrix and target analytes.
1. Reagent and Standard Preparation:
-
Acids: Use high-purity acids (e.g., nitric acid, hydrochloric acid) for sample digestion and preparation of blanks and standards.
-
Multi-element Standard Solutions: Prepare a series of multi-element calibration standards by diluting certified stock solutions in an appropriate acidic matrix.
-
Internal Standard: An internal standard solution (e.g., yttrium, scandium) is often used to correct for matrix effects and instrument drift.
2. Sample Preparation:
-
Aqueous Samples: Acidify the sample with high-purity nitric acid to a pH < 2.
-
Solid Samples: Accurately weigh the sample and perform acid digestion using a mixture of acids (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) in a closed-vessel microwave digestion system or by open-vessel hot plate digestion. After digestion, dilute the sample to a known volume with deionized water.
3. Instrumental Analysis:
-
Instrument Warm-up and Optimization: Turn on the ICP-OES instrument and allow the plasma to stabilize. Optimize instrument parameters such as RF power, nebulizer gas flow rate, and viewing height to achieve maximum signal intensity and stability.
-
Calibration: Aspirate the blank and calibration standards to generate a calibration curve for each element. The instrument software typically performs a linear regression analysis.
-
Sample Measurement: Aspirate the prepared samples. The instrument measures the emission intensity at the characteristic wavelengths for each element and calculates the concentration based on the calibration curve.
-
Quality Control: Analyze quality control samples (e.g., certified reference materials, spiked samples) at regular intervals to verify the accuracy and precision of the analysis.
Performance Comparison
The following tables summarize the reported performance characteristics of the TAC spectrophotometric method and ICP-OES for the determination of various heavy metals. It is important to note that the data for the TAC method has been compiled from various literature sources, and the experimental conditions may differ. The ICP-OES data represents typical performance characteristics.
Table 1: Performance Data for Cadmium (Cd) and Chromium (Cr)
| Parameter | TAC Method (Cd) | ICP-OES (Cd) | TAC Method (Cr) | ICP-OES (Cr) |
| Linearity Range | Up to 4.4 µg/10 mL[4] | Typically 0.005 - 10 mg/L[5] | 0.050 - 3.0 µg/mL[6] | Typically 0.005 - 10 mg/L[5] |
| Limit of Detection (LOD) | 0.96 ng/mL[4] | ~0.1 µg/L[7] | 17 ng/mL[6] | ~0.3 µg/L[7] |
| Limit of Quantification (LOQ) | 3.3 ng/mL[4] | 0.0047 µg/mL[5] | - | 0.0050 µg/mL[5] |
| Precision (%RSD) | 1.9% at 3.0 µg level[4] | < 5%[5] | < 2%[6] | < 5%[5] |
| Accuracy (% Recovery) | - | 92.25%[5] | Satisfactory[6] | 90.88%[5] |
Table 2: Performance Data for Copper (Cu) and Iron (Fe)
| Parameter | TAC Method (Cu) | ICP-OES (Cu) | TAC Method (Fe) | ICP-OES (Fe) |
| Linearity Range | 4.5 - 254 ng/mL[8] | Typically 0.005 - 10 mg/L[5] | Up to 2.0 µg/cm³ | Typically 0.01 - 50 mg/L |
| Limit of Detection (LOD) | 1.34 ng/mL[8] | ~0.3 µg/L[7] | - | ~0.6 µg/L[7] |
| Limit of Quantification (LOQ) | 4.5 ng/mL[8] | 0.0066 µg/mL[5] | - | - |
| Precision (%RSD) | 2 - 15%[8] | < 5%[5] | - | < 5% |
| Accuracy (% Recovery) | 92.2 - 109%[8] | 102.87%[5] | Satisfactory | 80 - 120% |
Table 3: Performance Data for Manganese (Mn) and Nickel (Ni)
| Parameter | TAC Method (Mn) | ICP-OES (Mn) | TAC Method (Ni) | ICP-OES (Ni) |
| Linearity Range | 0.05 - 0.50 µg/mL[9] | Typically 0.001 - 10 mg/L[5] | - | Typically 0.005 - 10 mg/L[5] |
| Limit of Detection (LOD) | - | ~0.04 µg/L[7] | 9 µg/L (extraction)[10] | ~0.4 µg/L[7] |
| Limit of Quantification (LOQ) | - | 0.0061 µg/mL[5] | 28 µg/L (extraction)[10] | 0.0169 µg/mL[5] |
| Precision (%RSD) | 1.53%[9] | < 5%[5] | 2.3% (extraction)[10] | < 5%[5] |
| Accuracy (% Recovery) | - | 94.50%[5] | 83 ± 6% (extraction)[10] | 86.85%[5] |
Table 4: Performance Data for Zinc (Zn)
| Parameter | TAC Method (Zn) | ICP-OES (Zn) |
| Linearity Range | 2.0 - 20.0 ppm[11] | Typically 0.002 - 10 mg/L[7] |
| Limit of Detection (LOD) | - | ~0.2 µg/L[7] |
| Limit of Quantification (LOQ) | - | - |
| Precision (%RSD) | - | < 5%[7] |
| Accuracy (% Recovery) | Good reliability[11] | 80 - 110%[7] |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the TAC spectrophotometric method and ICP-OES.
Workflow for the TAC Spectrophotometric Method.
Workflow for the ICP-OES Method.
Conclusion
Both the this compound (TAC) spectrophotometric method and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are viable techniques for the determination of metal ions.
The TAC method offers the advantages of being cost-effective and relatively simple to perform , making it suitable for laboratories with limited access to expensive instrumentation or for routine quality control of a single element. However, it is a single-element technique , often requires more extensive sample preparation and method development for different metals, and can be prone to interferences from other ions in the sample matrix, which may necessitate the use of masking agents.
In contrast, ICP-OES is a powerful, multi-element technique that provides high sensitivity, a wide linear dynamic range, and rapid analysis times .[1] It is the preferred method for trace and ultra-trace element analysis in complex matrices. While the initial instrument cost is significantly higher, the high throughput and reduced need for method development for each element can lead to lower long-term operational costs in high-volume testing environments. The main limitations of ICP-OES include potential spectral interferences and matrix effects, although modern instruments have advanced correction capabilities.
Ultimately, the choice between the TAC method and ICP-OES will depend on the specific analytical requirements of the user, including the number of elements to be analyzed, the required detection limits, the complexity of the sample matrix, and budgetary constraints. For single-element analysis where high sensitivity is not the primary concern and cost is a major factor, the TAC method can be a suitable option. For multi-element analysis, high-throughput screening, and applications requiring low detection limits, ICP-OES is the superior choice.
References
- 1. store.astm.org [store.astm.org]
- 2. rsc.org [rsc.org]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. dspace.yeniyuzyil.edu.tr [dspace.yeniyuzyil.edu.tr]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
A Comparative Guide to 2-(2-Thiazolylazo)-p-cresol (TAC) and 4-(2-pyridylazo)resorcinol (PAR) for Spectrophotometric Metal Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Chromogenic Reagents for Metal Ion Quantification
In the realm of analytical chemistry, particularly for the quantification of metal ions, the selection of an appropriate chromogenic reagent is paramount for achieving accurate and reliable results. Among the myriad of available options, 2-(2-Thiazolylazo)-p-cresol (TAC) and 4-(2-pyridylazo)resorcinol (PAR) have emerged as two of the most versatile and widely utilized reagents for spectrophotometric analysis. Both compounds form intensely colored complexes with a variety of metal ions, enabling their determination at trace levels. This guide provides a comprehensive comparison of TAC and PAR, presenting their performance characteristics for the analysis of copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺), supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific analytical needs.
Performance Comparison: TAC vs. PAR
The choice between TAC and PAR for a particular metal analysis depends on several factors, including the desired sensitivity, the pH of the medium, and potential interferences from other ions present in the sample matrix. The following tables summarize the key analytical parameters for the determination of copper, zinc, and nickel using both reagents.
Table 1: Comparison for Copper (Cu²⁺) Analysis
| Parameter | This compound (TAC) | 4-(2-pyridylazo)resorcinol (PAR) |
| Wavelength of Max. Absorbance (λmax) | Not explicitly found in searches | 495-500 nm (for Cu(PAR)₂)[1] |
| Molar Absorptivity (ε) | Data not available | 7.62 x 10⁴ L mol⁻¹ cm⁻¹ (in absence of EDTA)[1] |
| Optimal pH | Data not available | 9.2 (for Cu(PAR)₂)[1] |
| Linear Range | Data not available | 1 x 10⁻⁶ - 2.5 x 10⁻⁵ M[1] |
| Stoichiometry (Metal:Ligand) | Data not available | 1:2[1] |
| Interferences | Data not available | Cr³⁺, As³⁺, Ni²⁺, Co²⁺, Fe³⁺, Pb²⁺ do not interfere. Hg²⁺, Zn²⁺, Cd²⁺ interfere but can be masked by EDTA.[1] |
Table 2: Comparison for Zinc (Zn²⁺) Analysis
| Parameter | This compound (TAC) | 4-(2-pyridylazo)resorcinol (PAR) |
| Wavelength of Max. Absorbance (λmax) | Data not available | 493 nm[2] |
| Molar Absorptivity (ε) | Data not available | 8.3 x 10⁴ L mol⁻¹ cm⁻¹[2] |
| Optimal pH | Data not available | 9.2 - 10.6[2] |
| Linear Range | Data not available | Up to 0.8 µg/mL[2] |
| Stoichiometry (Metal:Ligand) | Data not available | 1:2[2] |
| Interferences | Data not available | In, Bi, Cu, Hg(II), Cd, Y, Mn, Co, and Ni interfere.[2] |
Table 3: Comparison for Nickel (Ni²⁺) Analysis
| Parameter | This compound (TAC) | 4-(2-pyridylazo)resorcinol (PAR) |
| Wavelength of Max. Absorbance (λmax) | 580 nm[3] | Data not available |
| Molar Absorptivity (ε) | 2.6 x 10⁴ L mol⁻¹ cm⁻¹[3] | Data not available |
| Optimal pH | 5.7 - 6.0[3] | Data not available |
| Linear Range | 20-70 µg of nickel in 50 ml of solution[3] | Data not available |
| Stoichiometry (Metal:Ligand) | 1:2[4] | Data not available |
| Interferences | Interferences can be eliminated by masking with a mixture of sodium tartrate and sodium thiosulphate.[3] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for the spectrophotometric determination of nickel using TAC and zinc using PAR.
Spectrophotometric Determination of Nickel (Ni²⁺) using TAC
This protocol is adapted from a method for the determination of nickel in copper-base alloys.[3]
Reagents:
-
TAC Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 ml of ethanol.
-
Standard Nickel Solution: Prepare a stock solution of a known nickel concentration from a suitable nickel salt.
-
Acetate Buffer (pH 5.7): Prepare by mixing appropriate volumes of 1.0 M sodium acetate and 1.0 M acetic acid.
-
Masking Solution: Dissolve 16.7 g of sodium thiosulphate pentahydrate and 0.15 g of sodium tartrate in 250 ml of distilled water.
-
Ethanol
Procedure:
-
Transfer an aliquot of the sample solution containing 20-70 µg of nickel into a 50-ml standard flask.
-
Add 10.0 ml of the acetate buffer (pH 5.7).
-
Add 5.0 ml of ethanol.
-
Add 5.0 ml of the masking solution to eliminate interferences.
-
Add 2.0 ml of the TAC solution.
-
Dilute the solution to the 50 ml mark with distilled water and mix thoroughly.
-
Allow the solution to stand for 10 minutes for full color development.
-
Measure the absorbance of the solution at 580 nm in a 1-cm cuvette against a reagent blank prepared in the same manner but without the TAC solution.
-
Construct a calibration curve using standard nickel solutions to determine the concentration of nickel in the sample.
Spectrophotometric Determination of Zinc (Zn²⁺) using PAR
This protocol is a general method for the colorimetric determination of zinc.[5]
Reagents:
-
PAR Solution (10 mM): Prepare a stock solution of 4-(2-pyridylazo)resorcinol.
-
p-Hydroxymercuriphenyl sulfonate solution (20 mM): Used to release zinc from proteins if applicable.
-
TNG Buffer: 10mM Tris pH 8.0, 200mM NaCl, 5% glycerol (or other suitable buffer).
Procedure:
-
If analyzing zinc in a protein sample, dialyze the protein extensively against the TNG buffer. Dilute the protein to a concentration between 3-8 µM.
-
To 1 ml of the diluted sample (or a standard zinc solution), add 10 µl of 20 mM p-hydroxymercuriphenyl sulfonate solution (if necessary to release bound zinc).
-
Add 10 µl of 10 mM PAR solution.
-
Measure the absorbance of the resulting orange-red complex at 500 nm using a spectrophotometer.
-
Use the molar extinction coefficient of the PAR-Zn²⁺ complex (6.6 x 10⁴ M⁻¹ cm⁻¹) to calculate the concentration of zinc.[5] Alternatively, prepare a calibration curve with standard zinc solutions.
Experimental Workflow
The general workflow for spectrophotometric metal analysis using either TAC or PAR follows a series of common steps, as illustrated in the diagram below.
References
Sensitivity and selectivity of TAC versus dithizone for heavy metal detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of heavy metals is a critical aspect of environmental monitoring, toxicological research, and quality control in drug development. Colorimetric methods, owing to their cost-effectiveness and operational simplicity, remain a valuable tool for these applications. This guide provides a detailed comparison of two common chromogenic reagents: 2-(2-Thiazolylazo)-p-cresol (TAC) and Dithizone. We will objectively evaluate their sensitivity and selectivity for the detection of various heavy metals, supported by experimental data and detailed protocols.
Introduction to the Reagents
Dithizone (Diphenylthiocarbazone) is a well-established organic compound that acts as a sensitive chelating agent for a variety of heavy metals, including lead, zinc, cadmium, and mercury.[1] Upon complexation with metal ions, dithizone solutions exhibit a significant color change, typically from a green or purple to a red, yellow, or orange hue, which can be quantified spectrophotometrically.[1][2] The selectivity of dithizone is highly dependent on the pH of the solution and can be enhanced through the use of masking agents.[1]
This compound (TAC) is another versatile chromogenic reagent that forms colored complexes with a wide range of metal ions.[3] It has been successfully employed in the spectrophotometric determination of metals such as lead, nickel, indium, and uranium.[4][5] Similar to dithizone, the complex formation and resulting color change with TAC are influenced by the pH of the medium.[3]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of TAC and Dithizone for the detection of selected heavy metals based on available experimental data. It is important to note that these values are sourced from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Sensitivity of TAC and Dithizone for Heavy Metal Detection
| Metal Ion | Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Reference |
| Lead (Pb²⁺) | TAC | 650 nm | 2.07 x 10⁴ | - | [4] |
| Lead (Pb²⁺) | Dithizone | 520 nm | - | 0.00596 ppm | [6] |
| Cadmium (Cd²⁺) | Dithizone | 500 nm | - | 5.0 µg·L⁻¹ | [7] |
| Zinc (Zn²⁺) | Dithizone | - | - | - | [8] |
| Nickel (Ni²⁺) | TAC | - | - | - | [3] |
| Indium (In³⁺) | TAC | 580 nm | 1.21 x 10⁴ | 10.0 ng·mL⁻¹ | [3] |
| Uranium (UO₂²⁺) | TAC | 588 nm | 1.31 x 10⁴ | 26 ng·mL⁻¹ | [5] |
Table 2: Selectivity of TAC and Dithizone
| Reagent | Target Metal(s) | Optimal pH | Known Interfering Ions | Masking Agents/Strategies | Reference |
| TAC | In³⁺ | 5.0 - 5.8 | Cu²⁺, Ni²⁺, Fe²⁺, Co²⁺, Ti⁴⁺ | - | [3] |
| TAC | UO₂²⁺ | 6.5 | - | (1,2-cyclohexylenedinitrilo) tetraacetic acid (CyDTA) | [5] |
| Dithizone | Pb²⁺ | 8-9 | Sn, Bi | Na₂SO₃, Ammonium thiocyanate | [4][9] |
| Dithizone | General Heavy Metals | 8.5 | Various heavy metals | pH control, Citrate-cyanide reducing solution | [9][10] |
Experimental Protocols
General Workflow for Heavy Metal Detection using Dithizone
This protocol outlines a standard procedure for the colorimetric determination of heavy metals using dithizone.[9][10]
-
Reagent Preparation:
-
Standard Lead Solution (or other target metal): Prepare a stock solution of the metal salt of known concentration. Dilute as needed to create working standards.[10]
-
Dithizone Solution: Dissolve dithizone in a suitable organic solvent (e.g., chloroform, carbon tetrachloride) to the desired concentration (e.g., 0.01% w/v).[10] This solution should be prepared fresh and stored in a dark container.
-
Buffer and Masking Agent Solutions: Prepare solutions of buffers (e.g., ammonium citrate) and masking agents (e.g., potassium cyanide, sodium sulfite) as required for the specific metal analysis.[9][10]
-
-
Sample Preparation:
-
Acidify the sample with a suitable acid (e.g., nitric acid) to a pH below 2.[9]
-
If necessary, perform a digestion step to remove organic matter.
-
-
Extraction and Measurement:
-
Transfer a known volume of the prepared sample into a separatory funnel.
-
Add the appropriate buffer and masking agents and adjust the pH to the optimal range for the target metal.[10]
-
Add a measured volume of the dithizone solution and shake the funnel vigorously for a few minutes to facilitate the extraction of the metal-dithizone complex into the organic phase.[10]
-
Allow the layers to separate.
-
Drain the organic layer containing the colored complex into a cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Construct a calibration curve using the standard solutions to determine the concentration of the metal in the sample.
-
General Workflow for Heavy Metal Detection using TAC
This protocol provides a general outline for the spectrophotometric determination of heavy metals using TAC.[3]
-
Reagent Preparation:
-
Standard Metal Solution: Prepare a stock solution of the target metal ion.
-
TAC Solution: Prepare a solution of TAC in a suitable solvent, such as methanol or ethanol (e.g., 0.1% w/v), as TAC has low solubility in water.[3]
-
Buffer Solution: Prepare a buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.[3]
-
-
Procedure:
-
In a volumetric flask, add a known volume of the sample solution containing the metal ion.
-
Add the buffer solution to adjust the pH to the optimal range.[3]
-
Add the TAC solution.
-
Dilute to the mark with a suitable solvent (e.g., water or a water-methanol mixture).[3]
-
Allow the color to develop for a specified period.
-
Measure the absorbance of the solution at the λmax against a reagent blank.
-
Determine the concentration of the metal ion using a calibration curve prepared with standard solutions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanisms and experimental workflows for heavy metal detection using TAC and Dithizone.
Caption: General reaction pathway for heavy metal detection.
Caption: Generalized experimental workflow for heavy metal analysis.
Conclusion
Both TAC and Dithizone are effective chromogenic reagents for the spectrophotometric determination of heavy metals.
Dithizone offers high sensitivity for a range of common heavy metals like lead, cadmium, and zinc. Its selectivity is well-understood and can be effectively controlled by manipulating the pH and employing masking agents. Standardized methods for its use are readily available, making it a reliable choice for established analytical protocols.
TAC also demonstrates good sensitivity for various metal ions and can be advantageous in specific applications where dithizone might show interference. The use of surfactants can further enhance its sensitivity and solubility.
The choice between TAC and Dithizone will ultimately depend on the specific analytical requirements, including the target metal ion, the sample matrix, the required limit of detection, and potential interfering species. For routine analysis of common heavy metals, dithizone remains a robust and well-documented option. TAC provides a valuable alternative, particularly for certain metals or when specific interferences need to be avoided. Researchers should carefully consider the performance data and experimental conditions outlined in the literature to select the most appropriate reagent for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. rjpn.org [rjpn.org]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Highly sensitive colorimetric detection of Cd(ii) based on silica sol modified with dithizone and cationic surfactant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. images10.newegg.com [images10.newegg.com]
A Comparative Guide to 2-(2-Thiazolylazo)-p-cresol (TAPC) and Other Azo Dyes in Analytical Applications
For researchers, scientists, and drug development professionals engaged in colorimetric analysis, the selection of an appropriate azo dye is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 2-(2-Thiazolylazo)-p-cresol (TAPC) with other commonly used azo dyes, namely Dithizone, Oxine (8-Hydroxyquinoline), and 4-(2-Pyridylazo)resorcinol (PAR). We will delve into their advantages and disadvantages, supported by experimental data, to facilitate an informed choice for your specific analytical needs.
Performance Comparison of Azo Dyes
The efficacy of an azo dye in analytical applications is determined by several key performance indicators, including its molar absorptivity, the stability of the metal-dye complex, and its selectivity towards the target analyte.
Quantitative Performance Data
The following table summarizes the molar absorptivity of TAPC and its alternatives for the determination of various metal ions. Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is directly proportional to the sensitivity of the spectrophotometric method.
| Azo Dye | Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Conditions |
| This compound (TAPC) | Nickel (Ni²⁺) | 600 nm | 27,063[1] | pH 6–10[1] |
| Indium (In³⁺) | 580 nm | 12,100[2] | Aqueous methanol, pH 5.0[2] | |
| Dithizone | Copper (Cu²⁺) | 427 nm | 94,831[3][4] | Dithizone-immobilized PVC membrane, pH 2.8[3][4] |
| Zinc (Zn²⁺) | 540 nm | 66,000[5] | Micellar solution (SDS and CPC)[5] | |
| Nickel (Ni²⁺) | 680 nm | - | Alkaline solution[6] | |
| Oxine (8-Hydroxyquinoline) | - | - | - | Forms complexes with over 60 metals[7] |
| 4-(2-Pyridylazo)resorcinol (PAR) | Zinc (Zn²⁺) | - | 92,000[8] | pH 9.7 with carbonate/bicarbonate buffer[8] |
| Copper (Cu²⁺) | 510 nm | 40,000 (for Cu(PAR))[9] | Aqueous phosphate buffer, pH 10[9] | |
| Copper (Cu²⁺) | 495-500 nm | 76,200 (for Cu(PAR)₂)[9] | Aqueous phosphate buffer, pH 10[9] |
Note: The molar absorptivity values can vary depending on the specific experimental conditions such as pH, solvent, and the presence of other ions.
Advantages and Disadvantages
Each azo dye presents a unique set of advantages and disadvantages that make it more or less suitable for specific applications.
This compound (TAPC)
Advantages:
-
Good Sensitivity: TAPC exhibits high molar absorptivity for certain metal ions, such as nickel, indicating good sensitivity.[1]
-
Selectivity: It can be used for the spectrophotometric determination of a range of metal ions including vanadium, titanium, lead, indium, and nickel.
-
Complex Formation: Forms stable, colored complexes with various metal ions.[2]
Disadvantages:
-
Low Water Solubility: TAPC and its metal chelates have low solubility in water, often requiring the use of organic solvents or surfactants.[2]
-
Limited Data: Compared to more established dyes, there is less comprehensive data available on its stability and toxicity.
Dithizone
Advantages:
-
High Sensitivity: Dithizone is known for its very high sensitivity in detecting a wide range of heavy metals.
-
Versatility: It forms colored complexes with numerous metal ions, making it a versatile reagent.
Disadvantages:
-
Low Selectivity: Dithizone reacts with many metal ions, which can lead to interference in complex mixtures.
-
Photodecomposition: It is susceptible to degradation by light, requiring careful handling and storage.
-
Insolubility of Complexes: The metal-dithizone complexes are generally insoluble in water, necessitating extraction into organic solvents.
Oxine (8-Hydroxyquinoline)
Advantages:
-
Broad Reactivity: Oxine is a versatile chelating agent that forms stable complexes with a vast number of metal ions (over 60).[7]
-
Fluorescence: Many of its metal complexes are fluorescent, which can be utilized for spectrofluorimetric analysis, often offering higher sensitivity than absorption-based methods.
Disadvantages:
-
Low Selectivity: Similar to dithizone, its broad reactivity can be a disadvantage in terms of selectivity.
-
Interferences: Its widespread reactivity can lead to significant interference from non-target metals.
4-(2-Pyridylazo)resorcinol (PAR)
Advantages:
-
High Sensitivity and Selectivity: PAR is a popular and highly sensitive chromogenic reagent for many metal ions.[8]
-
Water-Soluble Complexes: Many of its metal complexes are water-soluble, simplifying analytical procedures.
-
Well-Characterized: It is a well-established and extensively studied reagent with a large body of available literature.
Disadvantages:
-
pH Dependence: The complex formation and its spectral properties are often highly dependent on the pH of the solution.
Experimental Protocols
To ensure the reproducibility and accuracy of results, it is crucial to follow standardized experimental protocols.
General Protocol for Spectrophotometric Metal Ion Analysis
This protocol outlines the general steps for determining the concentration of a metal ion using an azo dye.
Caption: A generalized workflow for the spectrophotometric determination of metal ions using an azo dye.
Detailed Steps:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations.
-
Preparation of Azo Dye Solution: Prepare a solution of the azo dye in a suitable solvent. For TAPC, a mixture of ethanol and chloroform (1:1) is often used due to its low water solubility.
-
Complex Formation: To each standard solution, add a specific volume of the azo dye solution and a buffer solution to maintain the optimal pH for complex formation. Allow sufficient time for the reaction to complete.
-
Spectrophotometric Measurement: Using a spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the metal-dye complex.
-
Construction of a Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations. This should yield a linear relationship according to the Beer-Lambert law.
-
Analysis of Unknown Sample: Prepare the unknown sample in the same manner as the standards and measure its absorbance at the same λmax.
-
Concentration Calculation: Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance value on the calibration curve.
Protocol for Determining Molar Absorptivity
The molar absorptivity of a metal-dye complex can be determined experimentally using the Beer-Lambert law (A = εbc).
Caption: A step-by-step workflow for the experimental determination of molar absorptivity.
Detailed Steps:
-
Prepare a series of solutions: Prepare at least three to four solutions of the metal-dye complex with accurately known concentrations (c).
-
Measure absorbance: Using a spectrophotometer and a cuvette with a known path length (b), typically 1 cm, measure the absorbance (A) of each solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph: Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.
-
Determine the slope: The resulting plot should be a straight line passing through the origin. Calculate the slope of this line.
-
Calculate molar absorptivity: The molar absorptivity (ε) is calculated by dividing the slope of the line by the path length of the cuvette (ε = slope / b).
Safety and Toxicity Profile
The safety of chemical reagents is a critical consideration in any laboratory setting. The following provides a brief overview of the known toxicological information for the discussed azo dyes.
This compound (TAPC)
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), TAPC is classified with the following hazard statements:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
It is recommended to handle TAPC with appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.
General Toxicity of Azo Dyes
Azo dyes as a class have been the subject of toxicological studies. Some azo dyes have been found to be carcinogenic, as their metabolic breakdown can release aromatic amines, some of which are known carcinogens.[11][12][13] The toxicity of a specific azo dye is highly dependent on its chemical structure.[12][13]
Logical Framework for Azo Dye Selection
The choice of an appropriate azo dye for a specific application is a multi-faceted decision. The following diagram illustrates the logical considerations involved in this selection process.
Caption: A logical flowchart for selecting the optimal azo dye for a specific analytical task.
Conclusion
This compound (TAPC) presents itself as a valuable chromogenic reagent for the spectrophotometric determination of various metal ions, offering good sensitivity for certain analytes. Its primary drawback is its low solubility in aqueous solutions, which often necessitates the use of organic solvents. When compared to other established azo dyes like dithizone, oxine, and PAR, the choice ultimately depends on the specific requirements of the analysis. For applications demanding very high sensitivity where potential interferences can be controlled, dithizone may be suitable. Oxine offers versatility with its broad reactivity and fluorescent properties. PAR stands out as a well-characterized, sensitive, and often water-soluble option. TAPC provides a good alternative, particularly in non-aqueous or mixed-solvent systems, where its specific selectivity profile may be advantageous. Researchers are encouraged to consider the trade-offs between sensitivity, selectivity, solubility, and safety when selecting the most appropriate azo dye for their analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. journal.piscience.org [journal.piscience.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 7. uregina.ca [uregina.ca]
- 8. Extraction-spectrophotometric determination of zinc(ii) with 4-(2-pyridylazo)-resorcinol and a quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H9N3OS | CID 137226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chelating Agents for the Spectrophotometric Determination of Indium
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chelating agents for the accurate spectrophotometric quantification of indium, complete with experimental data and protocols.
Indium, a rare earth metal with growing applications in the pharmaceutical and technological sectors, necessitates precise and reliable quantification methods. Spectrophotometry, a widely accessible and cost-effective analytical technique, offers a robust solution when paired with suitable chelating agents. These agents form stable, colored complexes with indium ions, allowing for their concentration to be determined based on the absorbance of light. This guide provides a comparative analysis of four commonly employed chelating agents for the spectrophotometric determination of indium: Pyrocatechol Violet, Eriochrome Black T, Xylenol Orange, and Morin.
Performance Comparison of Chelating Agents
The selection of an appropriate chelating agent is paramount for achieving optimal sensitivity, selectivity, and accuracy in the spectrophotometric determination of indium. The performance of each of the four agents is summarized below, with key analytical parameters presented in a comparative table.
| Chelating Agent | Wavelength of Maximum Absorbance (λmax) | Optimal pH | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Beer's Law Range (µg/mL) |
| Pyrocatechol Violet | 585 nm[1] | 5.5 - 6.5 | 2.8 x 10⁴ | 0.2 - 4.0 |
| Eriochrome Black T | 544 nm[2] | 8.0 - 9.0 | 1.5 x 10⁴ | 0.3 - 5.0[2] |
| Xylenol Orange | 550 nm[3] | 3.0[3] | 2.2 x 10⁴ | 0.1 - 2.0 |
| Morin | 421 nm[4] | 3.0 - 4.0 | 5.3 x 10³[4] | 0.01 - 5.0[4] |
Pyrocatechol Violet emerges as a highly sensitive reagent for indium determination, exhibiting a high molar absorptivity. Its optimal performance in a slightly acidic to neutral pH range makes it suitable for a variety of sample matrices.
Eriochrome Black T , traditionally used as a complexometric indicator, also serves as a chromogenic reagent for the spectrophotometric determination of indium.[2] It operates in a basic pH range and offers good sensitivity.
Xylenol Orange is a versatile chelating agent that form a stable complex with indium in an acidic medium.[3] Its distinct color change upon complexation provides a reliable analytical signal.
Morin , a naturally occurring flavonoid, forms a fluorescent complex with indium, but can also be used for absorptiometric analysis.[4] It is particularly useful for the determination of trace amounts of indium due to its relatively low detection limit.
Experimental Workflow
The general experimental workflow for the spectrophotometric determination of indium using a chelating agent involves a series of sequential steps, from sample preparation to data analysis. This process is visualized in the following diagram:
Detailed Experimental Protocols
For accurate and reproducible results, the following detailed experimental protocols for each chelating agent are provided.
Spectrophotometric Determination of Indium using Pyrocatechol Violet
Reagents and Solutions:
-
Indium Standard Solution (100 µg/mL): Dissolve 0.01 g of high-purity indium metal in a minimal amount of concentrated nitric acid and dilute to 100 mL with deionized water.
-
Pyrocatechol Violet (PV) Solution (0.05% w/v): Dissolve 0.05 g of Pyrocatechol Violet in 100 mL of deionized water.
-
Acetate Buffer (pH 6.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
Procedure:
-
Into a series of 25 mL volumetric flasks, pipette aliquots of the standard indium solution to cover the range of 0.2 - 4.0 µg/mL.
-
To each flask, add 5 mL of the acetate buffer (pH 6.0) and 2 mL of the Pyrocatechol Violet solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 585 nm against a reagent blank prepared in the same manner without the indium standard.
-
For sample analysis, an appropriate aliquot of the sample solution is treated in the same way.
Spectrophotometric Determination of Indium using Eriochrome Black T
Reagents and Solutions:
-
Indium Standard Solution (100 µg/mL): As prepared for the Pyrocatechol Violet method.
-
Eriochrome Black T (EBT) Solution (0.1% w/v): Dissolve 0.1 g of Eriochrome Black T in 100 mL of ethanol.
-
Ammonia-Ammonium Chloride Buffer (pH 8.5): Prepare by dissolving 6.75 g of ammonium chloride in 57 mL of concentrated ammonia solution and diluting to 100 mL with deionized water.
Procedure:
-
To a set of 25 mL volumetric flasks, add standard indium solutions to achieve concentrations from 0.3 to 5.0 µg/mL.
-
Add 5 mL of the ammonia-ammonium chloride buffer (pH 8.5) to each flask.
-
Add 1 mL of the Eriochrome Black T solution and dilute to the mark with deionized water.
-
Mix thoroughly and allow the solution to stand for 10 minutes.
-
Measure the absorbance at 544 nm against a reagent blank.
-
Treat the sample solution similarly for analysis.
Spectrophotometric Determination of Indium using Xylenol Orange
Reagents and Solutions:
-
Indium Standard Solution (100 µg/mL): As prepared previously.
-
Xylenol Orange (XO) Solution (0.05% w/v): Dissolve 0.05 g of Xylenol Orange (sodium salt) in 100 mL of deionized water.
-
Acetate Buffer (pH 3.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions and adjusting the pH to 3.0 with dilute HCl or NaOH.
Procedure:
-
Prepare a series of 25 mL volumetric flasks with indium concentrations ranging from 0.1 to 2.0 µg/mL.
-
Add 10 mL of the acetate buffer (pH 3.0) and 2 mL of the Xylenol Orange solution to each flask.
-
Dilute to volume with deionized water and mix well.
-
Allow the reaction to proceed for 20 minutes.
-
Measure the absorbance at 550 nm against a reagent blank.
-
Analyze the sample solution using the same procedure.
Spectrophotometric Determination of Indium using Morin
Reagents and Solutions:
-
Indium Standard Solution (100 µg/mL): As prepared previously.
-
Morin Solution (0.1% w/v): Dissolve 0.1 g of morin in 100 mL of ethanol.
-
Acetate Buffer (pH 3.5): Prepare as described for Xylenol Orange, adjusting the pH to 3.5.
Procedure:
-
In a series of 25 mL volumetric flasks, prepare standard solutions of indium to cover the concentration range of 0.01 to 5.0 µg/mL.
-
Add 5 mL of the acetate buffer (pH 3.5) and 1 mL of the morin solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 30 minutes for complete color development.
-
Measure the absorbance at 421 nm against a reagent blank.
-
Process the sample solution in the same manner.
By following these detailed protocols and considering the comparative data, researchers can select the most suitable chelating agent for their specific analytical needs, ensuring accurate and reliable spectrophotometric determination of indium in various samples.
References
- 1. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 2. Spectroscopic Determination of Fluoride Using Eriochrome Black T (EBT) as a Spectrophotometric Reagent from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Spectrophotometric determination of aluminium by morin - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 2-(2-Thiazolylazo)-p-cresol (TAC) in the Analysis of Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 2-(2-Thiazolylazo)-p-cresol (TAC) with alternative chromogenic reagents for the spectrophotometric determination of heavy metals in certified reference materials (CRMs). The objective is to offer an evidence-based resource for selecting the most suitable reagent for specific analytical needs, focusing on key performance indicators such as sensitivity, selectivity, and applicability to complex matrices.
Executive Summary
This compound (TAC) is a versatile heterocyclic azo dye that has been effectively utilized as a chromogenic reagent in the spectrophotometric determination of various metal ions, including lead, indium, and uranium.[1] Its utility extends to the analysis of complex samples such as certified reference materials, alloys, and environmental waters. This guide benchmarks the performance of TAC against established alternative reagents, namely Dithizone for lead analysis and Alizarin Red S for cadmium determination, providing a critical evaluation of their respective analytical merits.
Performance Comparison of Chromogenic Reagents
The selection of a suitable chromogenic reagent is paramount for accurate and reliable spectrophotometric analysis. The following tables summarize the key performance characteristics of TAC, Dithizone, and Alizarin Red S based on published experimental data.
Table 1: Performance Characteristics of this compound (TAC) for Lead Determination
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 2.07 x 10⁴ L mol⁻¹ cm⁻¹ | Not explicitly stated in snippets |
| Limit of Detection (LOD) | 10.0 ng mL⁻¹ | Not explicitly stated in snippets |
| Linearity Range | Up to 6.0 µg mL⁻¹ | Not explicitly stated in snippets |
| Optimal pH | 9.0 - 10.0 | Not explicitly stated in snippets |
| Wavelength (λmax) | 650 nm | Not explicitly stated in snippets |
| Stoichiometry (Metal:Ligand) | 1:2 | Not explicitly stated in snippets |
Table 2: Performance Characteristics of Dithizone for Lead Determination
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 3.99 x 10⁵ L mol⁻¹ cm⁻¹ (in micellar media) | [2] |
| Limit of Detection (LOD) | 0.7 µg L⁻¹ (with preconcentration) | [3] |
| Linearity Range | 0.06 - 60 mg L⁻¹ (in micellar media) | [2] |
| Optimal pH | Weakly alkaline | [4] |
| Wavelength (λmax) | 510 nm | [5] |
| Stoichiometry (Metal:Ligand) | 1:2 | [2] |
Table 3: Performance Characteristics of Alizarin Red S for Cadmium Determination
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 2.24 x 10³ L mol⁻¹ cm⁻¹ | [6][7] |
| Sandell's Sensitivity | 20 ng cm⁻² | [6][7] |
| Linearity Range | 0.1 - 40 µg mL⁻¹ | [6] |
| Optimal pH | Slightly acidic (0.005 - 0.05 M H₂SO₄) | [6][7] |
| Wavelength (λmax) | 422 nm | [6][7] |
| Stoichiometry (Metal:Ligand) | 1:2 | [6] |
Experimental Workflow and Protocols
A generalized workflow for the spectrophotometric determination of metals in certified reference materials is depicted below. This is followed by specific experimental protocols for the determination of lead using TAC and Dithizone.
Caption: Generalized workflow for the spectrophotometric analysis of metals in CRMs.
Experimental Protocol for Lead Determination using TAC
This protocol is based on the method described for the analysis of lead in a copper-base alloy.
-
Sample Preparation: Accurately weigh a certified reference material sample containing an appropriate amount of lead and dissolve it in a suitable acid mixture.
-
pH Adjustment: Adjust the pH of the sample solution to the optimal range of 9.0-10.0 using a suitable buffer.
-
Complex Formation: Add a solution of TAC in the presence of a non-ionic surfactant like TERGITOL NPX (4 mg/ml).
-
Absorbance Measurement: After color development, measure the absorbance of the solution at 650 nm against a reagent blank.
-
Quantification: Determine the concentration of lead from a calibration curve prepared using standard lead solutions.
Experimental Protocol for Lead Determination using Dithizone
This protocol is a generalized procedure based on established methods.[4][5]
-
Sample Preparation: Digest the certified reference material sample with an appropriate acid mixture to bring the lead into solution.
-
Interference Masking: Add a citrate-cyanide solution to mask interfering metal ions.
-
Extraction: In a separatory funnel, extract the lead from the aqueous sample into a chloroform solution of dithizone. The lead-dithizone complex will impart a red color to the chloroform layer.
-
Absorbance Measurement: Measure the absorbance of the chloroform layer at 510 nm.
-
Quantification: Calculate the lead concentration by comparing the absorbance to a calibration curve.
Chelation Mechanism of TAC
The chromogenic properties of this compound are a result of its ability to form stable, colored chelate complexes with metal ions. The binding of the metal to the azo, thiazole, and hydroxyl groups of the TAC molecule leads to a shift in the maximum absorbance to a longer wavelength, enabling quantitative analysis.
Caption: Chelation of a metal ion by two molecules of TAC to form a colored complex.
Discussion and Conclusion
The choice between TAC and its alternatives depends on the specific requirements of the analysis.
-
This compound (TAC) offers a good balance of sensitivity and selectivity for a range of metals. Its application in aqueous-organic or micellar media simplifies the analytical procedure by often avoiding the need for solvent extraction.[8] The stability of the formed complexes is also a significant advantage.
-
Dithizone is a highly sensitive reagent for lead determination, with a molar absorptivity that can be an order of magnitude higher than that of TAC, especially in micellar media.[2] However, its lower selectivity can be a drawback, often necessitating the use of masking agents or careful pH control to avoid interferences from other metal ions.[5] The traditional dithizone method also involves a solvent extraction step, which can be time-consuming and uses organic solvents.
-
Alizarin Red S provides a reliable method for the determination of cadmium in various certified reference materials, including alloys and steels.[6] While its sensitivity is lower than that of TAC and Dithizone for their respective target analytes, it demonstrates good selectivity in the presence of many common ions.[6]
References
- 1. 2-(2--噻唑基偶氮)对甲酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Biosynth [biosynth.com]
A Methodological Comparison: Cross-Validation of Total Antioxidant Capacity (TAC) Assays with Atomic Absorption Spectroscopy (AAS)
A guide for researchers on leveraging orthogonal techniques to validate findings in antioxidant research.
In the realm of drug development and nutritional science, the quantification of antioxidant capacity is a cornerstone of characterizing novel compounds and formulations. Spectrophotometric Total Antioxidant Capacity (TAC) assays, such as DPPH, ABTS, and FRAP, are workhorse methods prized for their speed and accessibility. However, the complexity of biological matrices and the indirect nature of these assays necessitate orthogonal validation to ensure data accuracy and robustness. Atomic Absorption Spectroscopy (AAS), a highly specific and sensitive technique for elemental analysis, offers a powerful approach for cross-validating results from certain TAC assays, particularly those based on metal chelation.
This guide provides a comparative framework for researchers to understand and implement a cross-validation workflow, comparing data from a common TAC assay with the precise elemental analysis afforded by AAS.
Principles of a Cross-Validation Approach
The rationale for this cross-validation rests on the mechanistic link between certain antioxidant activities and metal ions. Many TAC assays, like the Ferric Reducing Antioxidant Power (FRAP) or the Cupric Reducing Antioxidant Capacity (CUPRAC) assays, are based on the ability of an antioxidant to reduce a metal ion (Fe³⁺ or Cu²⁺, respectively).[1][2] Another relevant mechanism is the direct chelation of metal ions, which is considered a form of antioxidant activity as it can prevent metal-catalyzed pro-oxidant reactions.[3][4]
AAS can directly and quantitatively measure the concentration of specific metal ions in a sample solution.[5][6] Therefore, a well-designed experiment can correlate the antioxidant capacity measured by a metal-based TAC assay with the concentration of the relevant metal ion as determined by AAS. For instance, a sample exhibiting strong metal-chelating activity should demonstrate a quantifiable amount of the chelated metal when analyzed by AAS after appropriate sample preparation. This orthogonal approach provides a higher degree of confidence in the reported antioxidant efficacy.
Experimental Workflow: A Conceptual Model
The following diagram illustrates a logical workflow for the cross-validation of TAC results with AAS. This process ensures that samples are analyzed by both methods in a systematic manner, allowing for direct comparison of the obtained data.
Detailed Experimental Protocols
Herein, we detail the methodologies for a representative metal-chelating TAC assay (the Ferrozine assay for iron chelation) and a standard Flame Atomic Absorption Spectroscopy (FAAS) protocol for iron quantification.
Protocol 1: Fe²⁺-Chelating Activity Assay (Ferrozine Assay)
This spectrophotometric assay quantifies the ability of a sample to chelate ferrous iron (Fe²⁺). The chelator Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm.[3] An effective chelating antioxidant in the sample will compete with Ferrozine for the Fe²⁺ ions, leading to a decrease in the magenta color intensity.
Materials:
-
Test sample
-
Iron (II) chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
EDTA (as a positive control)
-
Methanol or appropriate solvent
-
Spectrophotometer
Procedure:
-
Add 50 µL of 2 mM FeCl₂ to a microplate well.
-
Add 100 µL of the test sample (at various concentrations) to the well.
-
Mix and incubate at room temperature for 10 minutes to allow for chelation.
-
Initiate the reaction by adding 200 µL of 5 mM Ferrozine solution.
-
Mix thoroughly and incubate in the dark at room temperature for another 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
A control is prepared using the solvent instead of the sample.
-
The percentage of Fe²⁺-chelating activity is calculated using the formula:
-
% Chelation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 2: Iron Quantification by Flame Atomic Absorption Spectroscopy (FAAS)
FAAS is a robust technique for quantifying elemental concentrations in a liquid sample.[7][8] The sample is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp specific for the element of interest (in this case, iron) is passed through the flame. The ground-state atoms absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of the element.[5]
Materials:
-
Test sample aliquot from the same batch as used in Protocol 1
-
Concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) for digestion
-
Iron standard solutions (for calibration curve)
-
Deionized water
-
Atomic Absorption Spectrometer with an iron hollow cathode lamp
Procedure:
-
Sample Digestion: An aliquot of the test sample is subjected to acid digestion (e.g., using a mixture of HNO₃ and HClO₄) to remove organic matter and bring the metal ions into solution.[8] This is a critical step to prevent matrix interference.
-
Dilution: The digested sample is diluted with deionized water to a final volume, ensuring the iron concentration falls within the linear range of the instrument's calibration curve.
-
Calibration: A series of iron standard solutions of known concentrations are prepared and used to generate a calibration curve.
-
Analysis: The prepared sample is aspirated into the air-acetylene flame of the AAS.
-
The absorbance is measured at the primary wavelength for iron (248.3 nm).
-
The iron concentration in the sample is determined by interpolating its absorbance value on the calibration curve.
Data Presentation and Comparison
To facilitate a direct comparison, the results from both assays should be tabulated. The following tables present hypothetical data for three different plant extracts, demonstrating how the results from the two methods can be correlated.
Table 1: Results from Fe²⁺-Chelating (Ferrozine) Assay
| Sample ID | Concentration (mg/mL) | % Fe²⁺ Chelation | IC₅₀ (mg/mL) |
| Extract A | 1.0 | 75.2 ± 3.1 | 0.65 |
| Extract B | 1.0 | 45.8 ± 2.5 | 1.10 |
| Extract C | 1.0 | 88.9 ± 4.0 | 0.48 |
| EDTA (Control) | 0.1 | 95.5 ± 1.8 | 0.05 |
IC₅₀ represents the concentration required to chelate 50% of the Fe²⁺ ions.
Table 2: Results from Flame Atomic Absorption Spectroscopy (AAS)
| Sample ID | Sample Aliquot Volume | Final Digested Volume | Measured Fe Concentration (µg/mL) | Calculated Fe Content in Original Sample (µg/mg) |
| Extract A | 1.0 mL (at 10 mg/mL) | 10 mL | 12.5 | 1.25 |
| Extract B | 1.0 mL (at 10 mg/mL) | 10 mL | 7.1 | 0.71 |
| Extract C | 1.0 mL (at 10 mg/mL) | 10 mL | 15.2 | 1.52 |
Interpretation of Comparative Data:
Conclusion
While spectrophotometric TAC assays are invaluable for high-throughput screening, their results can be influenced by various factors, leading to potential inaccuracies. Cross-validation using a highly specific and quantitative method like Atomic Absorption Spectroscopy provides a necessary layer of verification, particularly for antioxidant mechanisms involving metal ions. By integrating these complementary techniques, researchers can produce more reliable and defensible data, enhancing the quality and impact of their findings in the development of new therapeutics and functional foods.
References
- 1. Insights on Antioxidant Assays for Biological Samples Based on the Reduction of Copper Complexes—The Importance of Analytical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Top Tips for Analyzing Elemental Nutrients and Contaminants in Food With AAS Session 1 | Technology Networks [technologynetworks.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Investigating the Specificity of 2-(2-Thiazolylazo)-p-cresol for a Range of Divalent and Trivalent Cations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(2-Thiazolylazo)-p-cresol (TAC) as a chromogenic reagent for the spectrophotometric determination of various divalent and trivalent cations. The information presented is based on available experimental data and is intended to assist researchers in evaluating the suitability of TAC for their specific analytical needs.
Introduction to this compound (TAC)
This compound (TAC) is a heterocyclic azo dye that functions as a chromogenic chelating agent. It reacts with a variety of metal ions to form colored complexes, a property that has been widely utilized for their spectrophotometric determination. The formation of these metal-TAC complexes results in a significant shift in the visible absorption spectrum, allowing for the quantitative analysis of the target metal ion. However, the broad reactivity of TAC with numerous cations necessitates a careful evaluation of its specificity for any given application.
Reactivity of TAC with Divalent and Trivalent Cations
Experimental evidence indicates that TAC is a non-selective reagent, forming complexes with a wide array of divalent and trivalent cations. This lack of specificity can be a significant limitation in complex matrices where multiple metal ions may be present. The following table summarizes the available quantitative data on the formation of metal-TAC complexes. It is important to note that the reaction conditions, particularly pH, play a crucial role in the formation and stability of these complexes.
Table 1: Spectrophotometric Properties of Metal-TAC Complexes
| Cation | Optimal pH | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| In(III) | 5.0 - 5.8 | 580 nm | 1.21 x 10⁴[1] |
| Ni(II) | 6 - 10 | 600 nm | 2.71 x 10⁴ |
Qualitative Observations:
Beyond the quantitative data presented above, TAC has been reported to form colored complexes with several other cations, including:
-
Divalent Cations: Pb(II), Cd(II), Co(II), and Zn(II).
-
Trivalent Cations: Fe(II) (oxidized to Fe(III)), Y(III), Bi(III), and Rh(III).
-
Other Cations: Zr(IV) and U(VI).
The lack of comprehensive and standardized data for all these interactions makes it challenging to predict the extent of interference from each cation without experimental validation. For instance, in the determination of Indium(III), ions such as Cu(II), Ni(II), Fe(III), and Co(II) have been reported to cause significant interference.
Comparison with Alternative Chromogenic Reagents
Several other chromogenic reagents are available for the spectrophotometric determination of divalent and trivalent cations. The choice of reagent often depends on the specific metal ion of interest, the required sensitivity, and the composition of the sample matrix. Table 2 provides a comparison of TAC with some common alternatives.
Table 2: Comparison of TAC with Other Chromogenic Reagents
| Reagent | Target Cations (Examples) | Advantages | Disadvantages |
| This compound (TAC) | In(III), Ni(II), Pb(II), Cd(II), Co(II), Zn(II), etc. | High sensitivity for some metals. | Low selectivity, reacts with a wide range of cations. |
| Dithizone | Pb(II), Zn(II), Cd(II), Hg(II), etc. | High sensitivity. | Low selectivity, prone to photo-decomposition. |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Wide range of transition metals. | Versatile reagent. | Often requires solvent extraction, can have complex equilibria. |
| Arsenazo III | Lanthanides, Actinides, Ca(II), etc. | High sensitivity for certain metals. | Can be subject to interference from other ions. |
| Xylenol Orange | Zr(IV), Bi(III), Sc(III), etc. | Good indicator for complexometric titrations. | Color change can be pH-dependent. |
Experimental Protocols
The following section outlines a general experimental workflow for investigating the specificity of a chromogenic reagent like TAC for a range of divalent and trivalent cations.
Materials and Reagents:
-
Standard stock solutions (e.g., 1000 ppm) of the divalent and trivalent cations of interest.
-
This compound (TAC) solution (e.g., 0.1% w/v in a suitable solvent like ethanol or methanol).
-
Buffer solutions covering a wide pH range (e.g., acetate, phosphate, borate buffers).
-
Spectrophotometer (UV-Visible).
-
pH meter.
-
Volumetric flasks and pipettes.
Experimental Workflow Diagram:
Caption: Experimental workflow for investigating the specificity of TAC.
Detailed Methodologies:
-
pH Optimization:
-
For each cation, prepare a series of solutions containing a fixed concentration of the metal ion and TAC.
-
Adjust the pH of each solution across a wide range using appropriate buffer solutions.
-
Measure the absorbance of each solution at a preliminary wavelength (e.g., the visible maximum of one of the complexes).
-
Plot absorbance versus pH to determine the optimal pH range for complex formation for each cation.
-
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
For each cation, prepare a solution at its optimal pH containing the metal ion and TAC.
-
Scan the absorbance of the solution over the visible range (e.g., 400-800 nm) using the spectrophotometer.
-
The wavelength at which the maximum absorbance is observed is the λmax for that specific metal-TAC complex.
-
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of standard solutions of the metal ion at varying concentrations.
-
To each standard, add an excess of the TAC solution and adjust to the optimal pH.
-
Measure the absorbance of each solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).
-
-
Interference Studies:
-
Prepare a solution containing a known concentration of the target metal ion and TAC at its optimal pH.
-
To this solution, add increasing concentrations of potential interfering cations (one at a time).
-
Measure the absorbance at the λmax of the target metal-TAC complex.
-
A significant change in absorbance indicates interference from the added cation.
-
Conclusion
This compound (TAC) is a sensitive chromogenic reagent for the spectrophotometric determination of a variety of divalent and trivalent cations. Its primary drawback is its lack of specificity, which can lead to significant interferences in multicomponent samples. The experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions about the applicability of TAC for their specific analytical challenges. For applications requiring high selectivity, the use of masking agents or alternative, more specific reagents should be considered. A thorough validation of the method, including interference studies with all potential co-existing ions in the sample matrix, is crucial before employing TAC for quantitative analysis.
References
Limitations and potential drawbacks of using 2-(2-Thiazolylazo)-p-cresol in quantitative analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly the determination of metal ions, the selection of an appropriate chromogenic reagent is paramount. 2-(2-Thiazolylazo)-p-cresol (TAC) is a heterocyclic azo dye that has been utilized for the spectrophotometric determination of various metal ions, including indium, lead, nickel, uranium, and iron.[1][2][3][4][5] This guide provides a critical comparison of TAC with other analytical reagents, detailing its limitations, potential drawbacks, and performance based on available data.
Limitations and Drawbacks of TAC
While TAC forms intensely colored complexes with a range of metal ions, its application in quantitative analysis is accompanied by several notable limitations.[1][2]
1. Lack of Selectivity: A primary drawback of TAC is its low selectivity.[1] It reacts with a multitude of metal ions, such as zinc(II), cadmium(II), iron(II), yttrium(III), bismuth(III), rhodium(III), nickel(II), and zirconium(IV), leading to potential interferences when analyzing complex matrices.[1][2] This necessitates the use of masking agents or separation techniques to improve selectivity, which can complicate the analytical procedure. For instance, (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) has been used as a masking agent to enhance the selectivity for uranium determination.[5]
2. pH Dependence: The formation of TAC-metal complexes is highly dependent on pH.[6][7] For example, the optimal pH for the determination of lead(II) is between 9.0 and 10.0, while for uranium(VI) it is 6.5, and for indium(III) it is around 5.0.[1][3][5] This narrow pH range for optimal complex formation requires precise control of the solution's acidity, and slight variations can significantly affect the accuracy and reproducibility of the results. The acidity constants of TAC itself are influenced by the solvent composition, further complicating its use in mixed-solvent systems.[8]
3. Solubility Issues: TAC and its metal chelates exhibit low solubility in water.[1] This often requires the use of organic solvents like methanol or the presence of surfactants to solubilize the reagent and its complexes.[1][5] The addition of these agents adds complexity to the experimental procedure and can influence the stability and absorptivity of the complex.
Performance Comparison with Alternative Reagents
To provide a clearer perspective on TAC's performance, the following table compares its key analytical parameters for the determination of selected metal ions with those of other common spectrophotometric reagents.
| Metal Ion | Reagent | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit (ng/mL) | Key Limitations |
| Indium(III) | TAC | 580 | 1.21 x 10⁴[1] | 10.0[1] | Low selectivity, requires organic solvent.[1] |
| Dithizone | - | 6.12 x 10⁴[1] | - | Low selectivity, photodecomposition.[1] | |
| 4-(2-Pyridylazo)resorcinol (PAR) | - | 4.3 x 10⁴[1] | - | Interference from aluminum(III).[1] | |
| Lead(II) | TAC | 650 | 2.07 x 10⁴[3] | 10.0[3] | Requires surfactant, potential for interference.[3] |
| Dithizone | - | - | - | Low selectivity, instability.[1] | |
| Uranium(VI) | TAC | 588 | 1.31 x 10⁴[5] | 26[5] | Requires surfactants and masking agents.[5] |
| Arsenazo III | - | - | - | High sensitivity but can be complex to use. | |
| Nickel(II) | TAC | 600 | 2.71 x 10⁴[2] | 9000 (as 9 µg/L)[2] | Interference from other transition metals.[2] |
| Dimethylglyoxime (DMG) | - | - | - | Classic reagent, but may require extraction. |
Data presented is based on available literature and may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for Spectrophotometric Determination of a Metal Ion (Mⁿ⁺) using TAC:
-
Sample Preparation: An aliquot of the sample solution containing the metal ion of interest (Mⁿ⁺) is transferred to a volumetric flask.
-
pH Adjustment: A suitable buffer solution is added to adjust the pH to the optimal range for the formation of the Mⁿ⁺-TAC complex.[1][3][5]
-
Reagent Addition: A solution of TAC, typically in an organic solvent like methanol, is added to the flask.[1] If required, a surfactant solution is also added to enhance solubility and sensitivity.[5]
-
Complex Formation: The solution is diluted to the mark with deionized water and mixed thoroughly. A specific waiting time is often necessary for the complete formation and stabilization of the complex.[1]
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for the Mⁿ⁺-TAC complex against a reagent blank.
-
Quantification: The concentration of the metal ion is determined from a calibration curve prepared using standard solutions of the metal ion.
Visualizing Analytical Concepts
To better illustrate the processes and limitations involved in using TAC, the following diagrams are provided.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 1823-44-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulation and measurement of pH sensitive metal–ligand binding using electrochemical proton generation and metal detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Spectrophotometric determination of acidity constants of 2-(2-Thiazolylazo)-Cresol in various water-organic solvent media mixtures using chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chromogenic Reagents for the Spectrophotometric Determination of Uranium and Lead
For researchers and professionals in drug development and various scientific fields, the accurate quantification of heavy metals like uranium and lead is of paramount importance. Spectrophotometry, a widely accessible and cost-effective analytical technique, relies on the use of chromogenic reagents that form colored complexes with the target metal ions. This guide provides a comparative overview of alternative chromogenic reagents for the spectrophotometric determination of uranium and lead, supported by experimental data and detailed protocols to aid in method selection and implementation.
Spectrophotometric Determination of Uranium
The determination of uranium is crucial in environmental monitoring, nuclear technology, and geological surveying. While several methods exist, spectrophotometry using chromogenic reagents offers a balance of sensitivity, simplicity, and affordability.
Comparison of Chromogenic Reagents for Uranium
A variety of reagents have been developed for the colorimetric determination of uranium. The selection of an appropriate reagent depends on factors such as required sensitivity, sample matrix, and potential interfering ions. The table below summarizes the key performance characteristics of several alternative chromogenic reagents for uranium.
| Reagent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | Beer's Law Range (µg/mL) |
| Arsenazo-III in Perchloric Acid | 1.45 x 10⁵ | 651 | up to 16 |
| Arsenazo-III with DTPA | 4.45 x 10⁴ | 651 | up to 10 |
| 3,4-DHBTSC | 2.0833 x 10⁴ | 370 | 0.476 – 4.760 |
| Calcon | 0.89 x 10⁴ | 682 | 0.1 - 15 |
| p-carboxychlorophosphonazo (CPApK) | 2.72 x 10⁵ (in presence of PVA) | 714 | 0.16 - 0.48 |
| 2-(2-benzothiazolylazo)-4-methoxyphenol | Not specified | 608 | 0.05 - 1.40 |
| Ascorbic Acid | Not specified | 360 and 450 | 8 - 200 |
Key:
-
λmax: Wavelength of maximum absorbance.
-
3,4-DHBTSC: 3,4-Dihydroxybenzaldehyde Thiosemicarbazone.
-
DTPA: Diethylenetriaminepenta-acetic acid (masking agent).
-
PVA: Polyvinyl alcohol.
Experimental Protocols for Uranium Determination
This method offers high sensitivity and stability for the uranium-arsenazo-III complex.
Reagents:
-
Standard Uranium Solution (100 ppm): Prepare from analytical grade uranyl nitrate hexahydrate in 3 mol dm⁻³ perchloric acid.
-
Arsenazo-III Solution (0.07% w/v): Dissolve in 3 mol dm⁻³ perchloric acid.
-
Perchloric Acid (3 mol dm⁻³).
Procedure:
-
Take a known volume of the sample solution containing 1-16 µg of uranium.
-
If necessary, perform sample digestion to remove organic matter and dissolve the uranium.
-
For tetravalent uranium determination, reduction of U(VI) to U(IV) can be performed using ascorbic acid.
-
Add 0.07% Arsenazo-III solution.
-
Dilute to a final volume with 3 mol dm⁻³ perchloric acid.
-
Measure the absorbance at 651 nm against a reagent blank. The color develops instantaneously and is stable for over 3 weeks.
This reagent forms a brown-colored complex with uranium (VI) at neutral pH.
Reagents:
-
Standard Uranium(VI) Solution: Prepare from uranium trioxide in distilled water.
-
3,4-DHBTSC Solution.
-
Buffer Solution (pH 7.0): Acetic acid and sodium acetate buffer.
Procedure:
-
In a 10 ml volumetric flask, add 5 ml of buffer solution (pH 7).
-
Add 1 ml of the uranium sample solution.
-
Add 1 ml of the 3,4-DHBTSC reagent solution.
-
Make up the volume to 10 ml with distilled water and mix well.
-
Measure the absorbance of the brown complex at 370 nm against a reagent blank.
Visualizing the Methodologies
Caption: Experimental workflows for uranium determination.
Caption: General principle of uranium complex formation.
Spectrophotometric Determination of Lead
Lead is a toxic heavy metal, and its monitoring in environmental and biological samples is critical for public health. Spectrophotometry provides a reliable means for the determination of trace amounts of lead.
Comparison of Chromogenic Reagents for Lead
Numerous chromogenic reagents are available for the spectrophotometric analysis of lead. Their performance characteristics are compared in the table below to facilitate reagent selection.
| Reagent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | Beer's Law Range (µg/mL) | Detection Limit (ng/mL) |
| Dibromo-p-methyl-chlorosulphonazo (DBMCSA) | 9.48 x 10⁴ | 633 | 0 - 1.2 | 2.4 |
| Alizarin yellow GG (with flotation) | 1.33 x 10⁶ | 364 | 0.008 - 0.17 | 1.0 |
| Dithizone | Not specified | 520 | 0.2 - 5 | Not specified |
| Benzoic acid Azo PhenylCalixarene (BAPC) | 1.89 x 10⁴ | 440 | 0.414 - 4.97 | 289.8 |
| Dibromo-p-chloro-arsenazo (DBC-ASA) | 3.31 x 10⁴ | 614 | 0.1 - 3.5 | 225 |
| Dibromo-p-methyl-methylsulfonazo (DBM-MSA) | 1.02 x 10⁵ | 642 | 0 - 0.6 | 2.21 |
| 5-methylthiophene–2-carboxaldehyde ethylenediamine (MTCED) | 5.86 x 10⁴ | 380 | 0.27 - 2.4 | Not specified |
Experimental Protocols for Lead Determination
Dithizone is a classic and widely used reagent for lead determination, involving a solvent extraction step.
Reagents:
-
Standard Lead Solution (1 ppm): Prepared by diluting a 1000 ppm lead stock solution with 1% HNO₃.
-
Dithizone Extraction Solution (0.003%): 30 mg dithizone in 1000 mL of chloroform, with 5 mL of ethanol as a stabilizer.
-
Ammonium Citrate Solution (30%).
-
Potassium Cyanide Solution (5%).
-
Ammonium Hydroxide.
-
Phenol Red Indicator (0.1%).
Procedure:
-
Weigh an appropriate amount of sample containing ≤25 µg of lead into a beaker.
-
Digest the sample using appropriate acids (e.g., H₂SO₄ and HNO₃) to dissolve the lead.
-
Add ammonium citrate solution and adjust the pH with ammonium hydroxide using phenol red as an indicator.
-
Transfer the solution to a separatory funnel.
-
Add potassium cyanide solution and extract the lead with the dithizone extraction solution by shaking for approximately 30 seconds.
-
Separate the organic phase containing the lead-dithizone complex.
-
Measure the absorbance of the red-colored complex at 520 nm against a chloroform blank.
This method provides high sensitivity and selectivity for lead in an acidic medium without the need for solvent extraction.
Reagents:
-
Standard Lead(II) Solution.
-
Nitric Acid (0.16 mol L⁻¹).
-
DBMCSA Solution (0.1%).
Procedure:
-
Transfer a sample amount equivalent to 30 mg of lead into a 25 mL calibrated flask.
-
Add 4 mL of 1 mol L⁻¹ nitric acid.
-
Add 4 mL of 0.1% DBMCSA solution.
-
Dilute to the mark with water, mix well, and let it stand for 10 minutes.
-
Measure the absorbance of the blue-colored complex at 633 nm in a 1 cm cuvette against a reagent blank.
Visualizing the Methodologies
Caption: Experimental workflows for lead determination.
Caption: General principle of lead complex formation.
Safety Operating Guide
Safe Disposal of 2-(2-Thiazolylazo)-p-cresol: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of 2-(2-Thiazolylazo)-p-cresol, a heterocyclic azo dye, is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Hazard Summary
Before handling this compound, it is imperative to be aware of its associated hazards. This information is critical for understanding the risks and the necessity for proper disposal.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1][2] |
| Hazardous to the aquatic environment, long-term | H410 | Very toxic to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form, to avoid inhalation of dust particles.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
Step 1: Waste Collection
-
Original Container: Whenever possible, leave the chemical waste in its original container.[3] This ensures that the contents are clearly labeled and that incompatible materials are not mixed.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.[3]
-
Labeling: If the original container is not usable, transfer the waste to a new, compatible, and clearly labeled container. The label should include the chemical name, concentration, and relevant hazard symbols.
Step 2: Storage Pending Disposal
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Container Integrity: Ensure the container is tightly sealed to prevent leaks or spills.
Step 3: Arrange for Professional Disposal
-
Approved Waste Disposal Plant: The disposal of this compound must be handled by an approved and licensed waste disposal company.[3]
-
Regulatory Compliance: All disposal activities must adhere to national and local regulations for hazardous waste.[3]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Step 4: Handling Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material and any contaminated absorbent into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-(2-Thiazolylazo)-p-cresol
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Thiazolylazo)-p-cresol, a heterocyclic azo-dye. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), step-by-step operational plans, and waste disposal instructions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent skin contact, eye irritation, and respiratory exposure.[1][2] The following table summarizes the required equipment. Always consult the specific Safety Data Sheet (SDS) for the most current and detailed recommendations.
| Protection Area | Required Equipment | Specifications & Rationale |
| Respiratory | NIOSH-approved N95 dust mask or higher | Hazard: May cause respiratory irritation.[1][2] Rationale: Prevents inhalation of the powdered compound. All work with the solid material should be performed in a certified chemical fume hood to minimize airborne dust.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Hazard: Causes skin irritation.[1][2] Rationale: Provides a barrier against direct skin contact. Double gloving is recommended for enhanced protection.[3][5] Gloves should be changed immediately if contaminated. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield | Hazard: Causes serious eye irritation.[1][2] Rationale: Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.[6] |
| Body Protection | Flame-resistant lab coat | Hazard: Protects skin from accidental spills. Rationale: A lab coat should be worn over personal clothing to prevent contamination.[4] For procedures with a higher risk of splashing, a chemical-resistant apron is advised. |
| Footwear | Fully enclosed, chemical-resistant shoes | Hazard: Protects feet from spills. Rationale: Prevents exposure from dropped materials or spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Pre-Experiment Preparation:
-
Engineering Controls Verification: Confirm that the chemical fume hood has been certified within the last year.[3]
-
Gather Materials: Assemble all necessary equipment, reagents, and labeled waste containers within the fume hood to reduce the need to move in and out of the containment area.[3]
-
Emergency Equipment Check: Ensure that the safety shower and eyewash station are accessible and functioning correctly.[6]
2. Safe Handling and Administration:
-
Work Within Containment: All handling of solid this compound must be conducted within a chemical fume hood with the sash at the lowest practical working height.[3]
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[7]
-
Personal Hygiene: Thoroughly wash hands after removing gloves and before leaving the laboratory. Avoid all hand-to-mouth and hand-to-eye contact.[3]
3. Post-Experiment Procedures:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and disposable lab coats, must be collected in a clearly labeled, sealed, heavy-duty plastic bag. This bag should then be placed inside a rigid, labeled hazardous waste container.[3]
-
Liquid Waste: Unused or excess solutions of this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be placed in a puncture-proof, clearly labeled sharps container.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
